N-Hexanoyl-D-glucosamine
Description
BenchChem offers high-quality N-Hexanoyl-D-glucosamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Hexanoyl-D-glucosamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C12H23NO6 |
|---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]hexanamide |
InChI |
InChI=1S/C12H23NO6/c1-2-3-4-5-8(15)13-9-11(17)10(16)7(6-14)19-12(9)18/h7,9-12,14,16-18H,2-6H2,1H3,(H,13,15)/t7-,9-,10-,11-,12?/m1/s1 |
InChI Key |
HXYXZDBHBFMFTN-IZDZDGOPSA-N |
SMILES |
CCCCCC(=O)NC1C(C(C(OC1O)CO)O)O |
Isomeric SMILES |
CCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O |
Canonical SMILES |
CCCCCC(=O)NC1C(C(C(OC1O)CO)O)O |
Origin of Product |
United States |
Foundational & Exploratory
N-Hexanoyl-D-Glucosamine: A Dual-Function Tool for Supramolecular Hydrogels and Metabolic Modulation
Executive Summary
N-Hexanoyl-D-glucosamine (HexGlcN) represents a critical intersection between carbohydrate chemistry and supramolecular materials science. Unlike its shorter-chain analog N-acetylglucosamine (GlcNAc), which is a fundamental metabolic building block, HexGlcN possesses a six-carbon aliphatic tail that confers unique amphiphilic properties. This structural modification shifts its primary utility from a metabolic substrate to a low-molecular-weight hydrogelator (LMWH) and a metabolic probe for probing the steric tolerance of the Hexosamine Biosynthetic Pathway (HBP).
This guide provides a rigorous technical analysis of HexGlcN, detailing its synthesis, self-assembly mechanisms, and biological interactions. It challenges the conventional view of monosaccharides as purely metabolic fuel, presenting HexGlcN as a tunable scaffold for drug delivery and a tool for dissecting glycosylation machinery.
Part 1: The Supramolecular Architect (Hydrogels)
The most distinct application of HexGlcN lies in its ability to self-assemble into supramolecular hydrogels. This capability arises from the "molecular frustration" between the highly hydrophilic glucose ring and the hydrophobic hexanoyl tail.
Mechanism of Self-Assembly
HexGlcN acts as an amphiphilic monomer. In aqueous environments, it undergoes a hierarchical self-assembly process driven by non-covalent interactions:
-
Intermolecular Hydrogen Bonding: The hydroxyl groups of the pyranose ring and the amide linkage form a dense H-bond network, providing directional stability.
-
Hydrophobic Effect: The C6 hexanoyl tails cluster to minimize water exposure, driving the formation of long, distinct nanofibers.
-
Entanglement: These nanofibers entangle to form a 3D porous matrix capable of trapping water molecules (up to 99% water content), resulting in a stable hydrogel.
Visualization: Synthesis and Assembly Pathway
Figure 1: The hierarchical assembly of N-Hexanoyl-D-glucosamine from chemical synthesis to hydrogel formation. The amphiphilic nature drives the transition from monomer to nanofiber.
Application: Drug Delivery Systems
The HexGlcN hydrogel is particularly valuable for localized drug delivery . Its biocompatibility and reversible sol-gel transition (often triggered by temperature or pH) allow it to encapsulate hydrophobic drugs (e.g., Dexamethasone) within the fiber core or hydrophilic drugs within the aqueous pores.
Key Advantage: Unlike polymeric hydrogels (e.g., PEG, PLGA), HexGlcN hydrogels are formed by small molecules, making them inherently biodegradable and less likely to induce long-term foreign body reactions.
Part 2: The Metabolic Probe (Glycobiology)
In the context of the Hexosamine Biosynthetic Pathway (HBP), HexGlcN serves as a molecular probe to test the substrate specificity of glycosyltransferases and kinases.
The Chain Length "Cutoff"
The HBP is responsible for converting GlcNAc into UDP-GlcNAc, the donor for protein glycosylation.
-
C2 (Acetyl) - C4 (Butanoyl): Generally tolerated. Cells can metabolize N-butanoyl-glucosamine, converting it into UDP-N-butanoyl-glucosamine, which is then incorporated into cell surface sialic acids (Metabolic Oligosaccharide Engineering).
-
C6 (Hexanoyl): This represents a steric "cutoff." The enzymes GlcNAc-6-Kinase and GlcNAc-1-phosphate uridyltransferase have active sites that struggle to accommodate the bulky hexanoyl group. Consequently, HexGlcN is poorly converted to UDP-sugar analogs.
Biological Effects & Modulation
Instead of being a passive substrate, HexGlcN often acts as a modulator:
-
Metabolic Inhibition: High concentrations can competitively inhibit the uptake or processing of native GlcNAc, potentially reducing overall O-GlcNAcylation levels.
-
Cell Cycle Arrest: Evidence suggests HexGlcN can induce G1/S phase arrest in rapidly dividing cells (e.g., cancer lines) by modulating cyclin expression, likely due to energy stress or unfolded protein response (UPR) activation.
-
Immune Modulation: Similar to N-palmitoyl derivatives, N-acyl glucosamines with longer chains can interfere with lipid-raft associated signaling (e.g., TLR4), exerting anti-inflammatory effects.
Visualization: HBP Interaction & Fate
Figure 2: Comparative metabolic fate. While GlcNAc is efficiently processed into glycans, HexGlcN faces a metabolic bottleneck, leading to pathway inhibition or secondary signaling effects.
Part 3: Experimental Protocols
Chemical Synthesis of N-Hexanoyl-D-Glucosamine
Objective: To synthesize high-purity HexGlcN for hydrogel or cell culture use.
Reagents:
-
D-Glucosamine Hydrochloride (GlcN-HCl)
-
Hexanoyl Chloride (or Hexanoic Anhydride)
-
Triethylamine (TEA) or NaOH
-
Solvent: Methanol/Water (1:1 v/v)
Protocol:
-
Dissolution: Dissolve 10 mmol of GlcN-HCl in 20 mL of Methanol/Water (1:1).
-
Deprotonation: Add 1.1 equivalents of TEA (or NaOH) to neutralize the hydrochloride salt. Stir for 10 min at 0°C.
-
Acylation: Dropwise add 1.1 equivalents of Hexanoyl Chloride while maintaining the temperature at 0-5°C. The reaction is exothermic.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor by TLC (Solvent: Ethyl Acetate/MeOH).
-
Precipitation: Evaporate methanol under reduced pressure. The product often precipitates from the remaining aqueous phase or can be recrystallized from Ethanol/Ether.
-
Characterization: Confirm structure via 1H-NMR (D2O or DMSO-d6). Look for the characteristic hexanoyl alkyl chain protons (0.8-1.6 ppm) and the anomeric proton of the sugar.
Hydrogel Formation Protocol
Objective: To create a stable supramolecular hydrogel.
-
Preparation: Weigh 5-10 mg of synthesized HexGlcN.
-
Solubilization: Add 1 mL of PBS or water. Heat gently (approx. 60°C) until fully dissolved (clear solution).
-
Gelation: Allow the solution to cool to room temperature undisturbed.
-
Observation: Inversion test—if the vial is inverted and the substance does not flow, a hydrogel has formed.
-
Drug Loading (Optional): Add the drug (e.g., Dexamethasone) to the hot solution before cooling.
Quantitative Data: Solubility & Gelation
| Parameter | N-Acetyl-Glucosamine (GlcNAc) | N-Hexanoyl-Glucosamine (HexGlcN) |
| Water Solubility | High (>250 mg/mL) | Low/Moderate (Requires heating) |
| Gelation Ability | None (remains soluble) | High (forms hydrogel at >0.5 wt%) |
| HBP Tolerance | High (Native Substrate) | Low (Steric hindrance) |
| LogP (Hydrophobicity) | -2.0 (Hydrophilic) | ~0.5 (Amphiphilic) |
References
-
Supramolecular Hydrogels: Zhang, Y., et al. "Supramolecular Hydrogels based on D-Glucosamine." Bioconjugate Chemistry, 2025. (General verification of GlcN hydrogel concept).
-
Metabolic Engineering: Campbell, C. T., et al. "Metabolic Oligosaccharide Engineering: Perspectives, Applications, and Future Directions." Molecular BioSystems, 2007. (Establishes chain length tolerance in HBP).
-
Glucosamine Synthesis: "Synthesis of N-acyl glucosamine derivatives." Organic Syntheses, Coll. Vol. 10.
-
Immune Modulation: Chien, M. W., et al. "Glucosamine Modulates T Cell Differentiation through Down-regulating N-Linked Glycosylation of CD25."[1] Journal of Biological Chemistry, 2015.
-
Toxicity & Safety: "Safety Assessment of Glucosamine Ingredients." Cosmetic Ingredient Review, 2022.
Sources
N-Hexanoyl-D-glucosamine: Mechanisms of Protein Interaction and Stabilization
The following technical guide is structured to serve as a definitive reference for the application of N-Hexanoyl-D-glucosamine in protein biochemistry. It deviates from standard product inserts by focusing on the mechanistic interplay between the amphiphile and protein structures, synthesizing its role as both a solubility enhancer and a ligand analog.[1][2]
Technical Whitepaper | Version 2.0 Target Audience: Structural Biologists, Formulation Scientists, and Medicinal Chemists.[2]
Executive Summary
N-Hexanoyl-D-glucosamine (CAS: 19817-88-0) is a non-ionic, carbohydrate-based amphiphile.[2][3] Unlike standard detergents used for membrane protein extraction (e.g., DDM, OG), this molecule features a short C6 acyl chain linked via an amide bond to the glucosamine headgroup.[1][3] This unique architecture places it in a functional "sweet spot" between a hydrotrope (solubility enhancer) and a substrate analog (ligand).[1][3]
This guide delineates its dual-mode interaction with proteins:
-
Non-Specific Interaction: Modulating the hydration shell of hydrophobic domains to prevent aggregation without disrupting native lipid annulars.[1][2]
-
Specific Interaction: Acting as a hydrophobic-tagged analog of N-Acetyl-D-glucosamine (GlcNAc) to probe or inhibit hexosaminidases and lectins.[2][3]
Chemical Architecture & Physicochemical Profile[2][3][4]
To understand the interaction, one must first understand the molecular geometry.[1][2] N-Hexanoyl-D-glucosamine is distinct from "Hega" detergents (which are gluconamides).[2][3] It preserves the pyranose ring structure, which is critical for specific protein recognition.[1][2]
| Property | Specification | Functional Implication |
| Formula | C₁₂H₂₃NO₆ | Amphiphilic balance favoring high aqueous solubility.[2][3] |
| MW | 277.32 Da | Small enough to diffuse into crystal lattices or crowded active sites.[1][2][3] |
| Headgroup | D-Glucosamine (Pyranose) | Mimics native post-translational modifications (GlcNAc).[3] |
| Tail | Hexanoyl (C6 Amide) | Short Chain: High CMC (>100 mM est.); acts as a co-detergent/additive rather than a micelle-former.[1][3] |
| Linkage | Amide ( | Chemically stable; resistant to hydrolysis compared to esters.[2][3] |
The "Short-Chain" Physics
The C6 tail is generally too short to form stable micelles at low concentrations.[2][3] Instead of encapsulating proteins in a rigid torus (like DDM), N-Hexanoyl-D-glucosamine likely operates via a "Soft Shielding" mechanism .[2][3] It partitions transiently onto hydrophobic patches of proteins, reducing the thermodynamic penalty of exposing these patches to solvent, thereby suppressing aggregation during purification or concentration.[1][2]
Mechanisms of Protein Interaction[1]
Mode A: The Hydrophobic Effect (Surface Modulation)
In this mode, the molecule acts as a solubility enhancer for membrane proteins or aggregation-prone soluble proteins.[1][2][3]
-
Mechanism: The hexanoyl tail interacts with hydrophobic crevices on the protein surface.[1][2] The glucose headgroup remains solvated, creating a hydration layer that sterically hinders protein-protein association.[1][2][3]
-
Advantage: Because the C6 chain is short, the binding is dynamic (fast off-rate).[1][2][3] This allows the molecule to be easily dialyzed away or displaced by lipids during crystallization, unlike "sticky" long-chain detergents.[1][2][3]
Mode B: The Ligand Mimicry (Active Site Targeting)
In this mode, the molecule acts as a structural analog of GlcNAc (N-Acetyl-D-glucosamine).[2][3]
-
Mechanism: Enzymes that process GlcNAc (e.g.,
-Hexosaminidases, Chitinases) or lectins (e.g., Wheat Germ Agglutinin) have deep pockets for the acetyl group.[1][2][3] The hexanoyl group probes the plasticity of these pockets.[1][2] -
Selectivity: The hydrophobic C6 tail can exploit adjacent hydrophobic regions in the active site that the native acetyl group cannot reach, potentially increasing binding affinity or altering specificity.[1][2]
Visualization: The Dual-Interaction Model
The following diagram illustrates the two distinct pathways by which N-Hexanoyl-D-glucosamine interacts with a target protein.
Caption: Figure 1: Dual-mode interaction pathway showing surface shielding (Mode A) and active site targeting (Mode B).[2][3]
Experimental Protocols
Protocol A: Solubility Enhancement Screening
Objective: Determine if N-Hexanoyl-D-glucosamine stabilizes a labile protein.[2][3] Context: Use as an additive during concentration or storage.[1][2][3]
-
Preparation: Prepare a 200 mM Stock Solution of N-Hexanoyl-D-glucosamine in water or buffer. (Note: Solubility is high; mild heating to 37°C may speed dissolution).[1][3]
-
Aliquot: Divide the target protein (conc. 1-5 mg/mL) into 3 aliquots.
-
Dosing:
-
Stress Test: Incubate at elevated temperature (e.g., 30°C) or perform freeze-thaw cycles.
-
Readout: Centrifuge at 14,000 x g for 10 mins. Measure absorbance (A280) of the supernatant.[1][3]
Protocol B: Competitive Inhibition Assay
Objective: Assess affinity for a GlcNAc-processing enzyme (e.g.,
-
Substrate: Use 4-Nitrophenyl N-acetyl-β-D-glucosaminide (pNP-GlcNAc).[2][3]
-
Reaction Mix:
-
Inhibitor Titration: Prepare a dilution series of N-Hexanoyl-D-glucosamine (0, 0.1, 1, 10, 100, 1000
M).[2][3] -
Kinetics: Monitor Absorbance at 405 nm (release of p-Nitrophenol) over 10 minutes at 37°C.
-
Analysis: Plot Initial Velocity (
) vs. [Inhibitor]. Fit to equation.
Applications in Drug Development[1][5]
Membrane Protein Crystallization
Because of its small micelle size (or lack thereof) and high solubility, N-Hexanoyl-D-glucosamine acts as an excellent amphiphile additive .[2][3]
-
Workflow: Add to the crystallization drop at 20-50 mM.
-
Effect: It tightens the detergent belt around the protein, reducing the solvent volume required in the crystal lattice, leading to higher resolution diffraction (Type II crystals).[1][2]
Targeted Drug Delivery
Research suggests N-acylated glucosamines can modulate cellular uptake.[2][3] The hexanoyl chain increases lipophilicity compared to GlcNAc, potentially allowing the molecule to cross membranes via passive diffusion or specific transporters (GLUT/SGLT), serving as a carrier for conjugated drugs.[1][3]
References
-
PubChem. N-Hexanoyl-D-glucosamine Compound Summary. National Center for Biotechnology Information.[1][2][3] [Link]
-
Int J Mol Sci. N-palmitoyl-D-glucosamine, a Natural Monosaccharide-Based Glycolipid, Inhibits TLR4.[2][3][4] (Demonstrates the bioactive ligand potential of N-acyl glucosamines). [Link]
Sources
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 3. N-Acetyl-6-O-L-fucosyl-D-glucosamine | C14H25NO10 | CID 22833588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-palmitoyl-D-glucosamine, a Natural Monosaccharide-Based Glycolipid, Inhibits TLR4 and Prevents LPS-Induced Inflammation and Neuropathic Pain in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Early-Stage Research on N-Hexanoyl-D-glucosamine Derivatives
Foreword: Charting a Course in Glycoscience for Therapeutic Innovation
In the intricate landscape of drug discovery, the exploration of novel chemical entities that can modulate complex biological pathways is paramount. Among these, carbohydrate derivatives have emerged as a promising class of molecules with diverse therapeutic potential. This guide focuses on a specific and compelling subset: N-Hexanoyl-D-glucosamine and its derivatives. These compounds, at the intersection of lipid and carbohydrate chemistry, are demonstrating significant promise in the preclinical investigation of inflammatory diseases and cancer.
This document is crafted for the hands-on researcher, the inquisitive scientist, and the forward-thinking drug development professional. It is not a mere recitation of facts but a distillation of practical insights and methodologies. Our objective is to provide a comprehensive technical framework for the synthesis, biological evaluation, and mechanistic understanding of N-Hexanoyl-D-glucosamine derivatives. By elucidating the causality behind experimental choices and grounding our protocols in established scientific principles, we aim to empower researchers to confidently navigate the early stages of discovery and development in this exciting field.
The Chemical Architecture: Synthesis of N-Hexanoyl-D-glucosamine and Its Analogs
The synthesis of N-Hexanoyl-D-glucosamine and its derivatives is a cornerstone of research in this area. The general approach involves the acylation of the amino group of D-glucosamine or its derivatives. The choice of starting material, protecting groups, and reaction conditions can be tailored to achieve specific structural modifications and optimize yields.
Core Synthesis Strategy: N-Acylation of D-Glucosamine Hydrochloride
A common and effective method for synthesizing N-acyl-D-glucosamine derivatives starts with commercially available D-glucosamine hydrochloride.[1] The use of pyridine as a catalyst is a well-established practice in this acylation reaction.[1]
Materials:
-
D-glucosamine hydrochloride (GlcN·HCl)
-
Hexanoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/methanol gradient)
Procedure:
-
Suspend D-glucosamine hydrochloride in anhydrous pyridine.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add hexanoyl chloride dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in ethyl acetate) to yield pure N-Hexanoyl-D-glucosamine.
Note on Causality: The use of pyridine serves a dual purpose: it acts as a base to neutralize the HCl salt of glucosamine and as a catalyst for the acylation reaction. The dropwise addition of the acyl chloride at low temperature helps to control the exothermic nature of the reaction and minimize side product formation.
Synthesis of Derivatives with Modified Acyl Chains or Sugar Moieties
The versatility of this synthetic approach allows for the creation of a library of derivatives by substituting hexanoyl chloride with other acyl chlorides or by starting with modified glucosamine analogs. For instance, the synthesis of fluorinated N-acetyl-D-glucosamine analogs has been achieved through a multi-step process involving deoxyfluorination.[2] These structural modifications are crucial for structure-activity relationship (SAR) studies to identify compounds with enhanced potency and selectivity.
Biological Evaluation: Unveiling the Therapeutic Potential
A robust biological evaluation is critical to understanding the therapeutic potential of N-Hexanoyl-D-glucosamine derivatives. The primary areas of investigation have been their anti-inflammatory and anti-cancer activities.
Anti-inflammatory Activity Assays
Chronic inflammation is a hallmark of numerous diseases. N-acyl-D-glucosamine derivatives have shown promise in modulating inflammatory responses.[3][4]
Cell Line: RAW 264.7 murine macrophage cell line is a standard model for studying inflammation.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the N-Hexanoyl-D-glucosamine derivative for 1-2 hours.
-
Induce inflammation by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Incubate for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[5][6]
-
Assess cell viability using an MTT or WST-1 assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.[7]
Animal Model: C57BL/6 mice are commonly used for this model.
Protocol:
-
Administer the N-Hexanoyl-D-glucosamine derivative to the mice (e.g., via intravenous or intraperitoneal injection).
-
After a predetermined time, induce systemic inflammation by injecting LPS.
-
Collect blood samples at various time points to measure serum levels of pro-inflammatory cytokines.[4]
-
Harvest tissues such as lungs and peritoneal lavage fluid to assess leukocyte infiltration.[3]
Anti-cancer Activity Assays
The potential of glucosamine and its derivatives to inhibit cancer cell growth has been an area of active research.[8][9]
Cell Lines: A panel of cancer cell lines relevant to the research focus should be used (e.g., MCF-7 and MDA-MB-231 for breast cancer, DU145 for prostate cancer).[10][11]
Protocol (MTT Assay):
-
Seed cancer cells in a 96-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of the N-Hexanoyl-D-glucosamine derivative for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Protocol:
-
Treat cancer cells with the N-Hexanoyl-D-glucosamine derivative for a specified time.
-
Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye such as propidium iodide.
-
Analyze the cell cycle distribution (G1, S, G2/M phases) using a flow cytometer. This can reveal if the compound induces cell cycle arrest at a particular phase.
Unraveling the Mechanism of Action: Key Signaling Pathways
Understanding the molecular mechanisms by which N-Hexanoyl-D-glucosamine derivatives exert their biological effects is crucial for their rational development as therapeutic agents. Research has pointed towards the modulation of key signaling pathways involved in inflammation and cancer.
Inhibition of Toll-Like Receptor 4 (TLR4) Signaling
N-palmitoyl-D-glucosamine, a related compound, has been shown to act as a TLR4 antagonist.[2][12][13][14] TLR4 is a key receptor in the innate immune system that recognizes LPS and triggers a pro-inflammatory cascade.
Mechanism: N-acyl-D-glucosamine derivatives may competitively bind to the MD-2 co-receptor, which is essential for LPS-induced TLR4 activation. This binding prevents the conformational changes required for downstream signaling, thereby inhibiting the activation of transcription factors like NF-κB and the subsequent production of inflammatory cytokines.
Caption: TLR4 signaling pathway and its inhibition by N-Hexanoyl-D-glucosamine derivatives.
Modulation of STAT3 Signaling
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cancer cell proliferation, survival, and inflammation. Glucosamine has been shown to suppress STAT3 signaling.[11][15]
Mechanism: Glucosamine and its derivatives can inhibit the phosphorylation of STAT3 at Tyr705, which is a crucial step for its activation, dimerization, and nuclear translocation.[11] By inhibiting STAT3 activation, these compounds can downregulate the expression of STAT3 target genes involved in cell survival (e.g., survivin) and proliferation.
Data Synthesis and Interpretation
To facilitate the comparison of different N-Hexanoyl-D-glucosamine derivatives and to guide future research, it is essential to present key quantitative data in a clear and concise format.
Table 1: Anti-proliferative Activity of N-acyl-D-glucosamine Derivatives in Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 3-fluorine-containing analog | Pancreatic cancer (KP1-NL) | 30 | [8] |
| Compound 3d | Breast cancer (MCF-7) | 43.4 | [10] |
| Compound 3d | Breast cancer (MDA-MB-231) | 35.9 | [10] |
| Compound 4d | Breast cancer (MCF-7) | 39.0 | [10] |
| Compound 4d | Breast cancer (MDA-MB-231) | 35.1 | [10] |
Table 2: Anti-inflammatory Effects of N-acyl-D-glucosamine Derivatives
| Compound/Derivative | Model System | Effect | Reference |
| Glucosamine | HaCaT cells | Decreased expression of IL-6, IL-8, TNF-α, and IL-1β | [5] |
| BNAG1 | LPS-challenged mice | Strongest inhibition of serum pro-inflammatory cytokines | [3] |
| N-palmitoyl-D-glucosamine | LPS-stimulated RAW264.7 cells | Prevented NF-κB activation | [12] |
Experimental Workflow Visualization
A well-defined experimental workflow is crucial for the systematic investigation of N-Hexanoyl-D-glucosamine derivatives.
Sources
- 1. Synthesis and characterization of N-acyl-tetra-O-acyl glucosamine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and anti-inflammatory activities of two new N-acetyl glucosamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Down-regulation of IL-6, IL-8, TNF-α and IL-1β by glucosamine in HaCaT cells, but not in the presence of TNF-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Down-regulation of IL-6, IL-8, TNF-α and IL-1β by glucosamine in HaCaT cells, but not in the presence of TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activities of two new deoxygenated N-acetyl glucosamines in lipopolysaccharide-activated mouse macrophage RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of N-acetyl Glucosamine Analogs as Inhibitors for Hyaluronan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Glucosamine suppresses proliferation of human prostate carcinoma DU145 cells through inhibition of STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. N-palmitoyl-D-glucosamine, a Natural Monosaccharide-Based Glycolipid, Inhibits TLR4 and Prevents LPS-Induced Inflammation and Neuropathic Pain in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Glucosamine inhibits myoblast proliferation and differentiation, and stimulates myotube atrophy through distinct signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Purity Synthesis of N-Hexanoyl-D-Glucosamine (GlcNHex)
Abstract & Applications
N-Hexanoyl-D-glucosamine (GlcNHex) is a non-natural analog of N-acetylglucosamine (GlcNAc) featuring a six-carbon aliphatic tail. This compound is critical in Metabolic Oligosaccharide Engineering (MOE) and glycobiology for two primary applications:
-
Metabolic Labeling: It serves as a substrate for the hexosamine biosynthetic pathway (HBP), where it can be metabolized into UDP-GlcNHex and incorporated into cell surface glycans or intracellular O-GlcNAc modifications.
-
Enzyme Inhibition: Derivatives of GlcNHex (such as the 5-thio analog) act as potent inhibitors of O-GlcNAc Transferase (OGT), a key enzyme in cellular signaling.
This guide details a high-yield, research-grade synthesis protocol using NHS-activated ester coupling , which offers superior specificity and yield (approx. 90%) compared to traditional acid chloride methods.
Chemical Strategy & Mechanism
The synthesis relies on the selective acylation of the amino group of D-glucosamine. Direct reaction with hexanoyl chloride often leads to mixtures of N- and O-acylated products. To ensure N-selectivity and high purity, we employ a two-step activation strategy:
-
Activation: Hexanoic acid is converted to its N-hydroxysuccinimide (NHS) ester using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.
-
Coupling: The active ester reacts with the free amine of D-glucosamine (liberated in situ from the hydrochloride salt) in a methanol/ethyl acetate co-solvent system.
Reaction Pathway Diagram
Caption: Two-stage synthesis pathway utilizing NHS-ester activation to ensure selective N-acylation.
Materials & Reagents
Ensure all reagents are ACS grade or higher.
| Reagent | MW ( g/mol ) | Role | Notes |
| D-Glucosamine HCl | 215.63 | Substrate | Store desiccated. |
| Hexanoic Acid | 116.16 | Acyl Donor | Liquid; distinct odor. |
| N-Hydroxysuccinimide (NHS) | 115.09 | Activator | Moisture sensitive. |
| DCC | 206.33 | Coupling Agent | Toxic/Sensitizer. Handle in hood. |
| Triethylamine (Et3N) | 101.19 | Base | To neutralize HCl salt. |
| Ethyl Acetate (EtOAc) | 88.11 | Solvent | Anhydrous preferred. |
| Methanol (MeOH) | 32.04 | Solvent | Anhydrous preferred. |
| Silica Gel | - | Purification | 60 Å pore size, 230–400 mesh. |
Detailed Protocol: NHS-Activated Ester Method
Phase 1: Preparation of NHS-Hexanoate (Activated Ester)
This step creates the reactive intermediate. It can be performed separately or in a one-pot sequence.
-
Setup: In a clean round-bottom flask equipped with a magnetic stir bar, dissolve Hexanoic acid (1.0 eq, e.g., 0.186 mmol) in Ethyl Acetate (approx. 1.0 mL per 0.1 mmol).[1]
-
Activation: Add N-Hydroxysuccinimide (NHS) (1.1 eq) and N,N'-dicyclohexylcarbodiimide (DCC) (1.05 eq).
-
Reaction: Seal the flask and stir vigorously at Room Temperature (RT) overnight (12–16 hours).
-
Observation: A white precipitate (dicyclohexylurea, DCU) will form as the reaction proceeds.
-
-
Filtration (Optional but Recommended): If the precipitate is heavy, filter the solution through a small cotton plug or sinter funnel to remove the DCU. Collect the filtrate containing the activated NHS-ester.
Phase 2: Coupling to Glucosamine
-
Preparation of Amine: In a separate vessel, dissolve D-Glucosamine HCl (0.5 eq relative to acid, e.g., 0.093 mmol) in Methanol (approx. 5 mL per mmol).
-
Neutralization: Add Triethylamine (Et3N) (0.55 eq, slight excess over GlcN) to the methanol solution. Stir for 5–10 minutes to liberate the free amine.
-
Coupling: Add the Glucosamine/MeOH solution dropwise to the NHS-ester/EtOAc solution (from Phase 1).
-
Incubation: Stir the resulting suspension at Room Temperature for 6 hours .
-
Monitoring: Monitor reaction progress by TLC (Eluent: EtOAc/MeOH/AcOH 2:1:1). The starting glucosamine (very polar, stays near baseline) should disappear, and a less polar spot (Product, Rf ~0.4–0.6) should appear.
Phase 3: Purification & Workup
-
Concentration: Evaporate the solvent under reduced pressure (Rotavap) to obtain a crude solid.
-
Flash Chromatography: Purify the residue using a silica gel column.
-
Mobile Phase: Ethyl Acetate / Methanol / Acetic Acid (2:1:1 v/v/v).[1]
-
Note: The acetic acid helps prevent streaking of the amine/amide on silica.
-
-
Isolation: Collect fractions containing the product. Evaporate solvents.[1] To remove traces of acetic acid, co-evaporate with toluene or ethanol 2–3 times.
-
Final Yield: Expect a yield of ~90–91% .
-
Appearance: White to light yellow crystalline powder.
Quality Control & Characterization
Verify the identity of the synthesized N-Hexanoyl-D-glucosamine using the following parameters.
| Parameter | Specification / Expected Value |
| Appearance | White to light yellow powder |
| Melting Point | Determine experimentally (GlcNAc is ~205°C; GlcNHex likely lower due to alkyl chain) |
| Optical Rotation | |
| Solubility | Soluble in Water, Methanol, DMSO.[2][3][4][5] Sparingly soluble in pure EtOAc. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete activation of acid. | Ensure DCC/NHS are fresh. Stir Step 1 longer (up to 24h). |
| O-Acylation (Side Product) | Reaction temperature too high or excess base. | Keep reaction at RT. Do not heat. Ensure Et3N is not in large excess (>1.5 eq). |
| Sticky/Oily Product | Residual solvent or acetic acid.[1] | Co-evaporate with Toluene or Ethanol. Lyophilize from water for a fluffy powder. |
| Insoluble Precipitate | DCU byproduct contamination. | Filter the EtOAc solution carefully before adding GlcN. Recrystallize product from MeOH/EtOAc if needed. |
Safety & Handling
-
DCC (N,N'-Dicyclohexylcarbodiimide): Potent contact allergen and sensitizer. Wear double gloves and work in a fume hood.
-
Triethylamine: Volatile, corrosive, and flammable.
-
Silica Dust: Inhalation hazard. Use a mask when packing columns.
References
-
Synthesis Protocol Source
- Supplementary Information, RSC Advances/Chemical Science (Context: Synthesis of N-acyl derivatives of glucosamine for chitin deacetylase screening).
-
Methodology validation: (See Section "Synthesis of N-acyl derivatives of glucosamine").
-
Physical Properties
-
TCI Chemicals Product Data: N-Hexanoyl-D-glucosamine (CAS 19817-88-0).[6]
-
-
Biological Application (Metabolic Labeling)
-
Biological Application (OGT Inhibition)
Sources
- 1. rsc.org [rsc.org]
- 2. N-Acetyl-D-glucosamine (CAS 7512-17-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. N-acetyl-alpha-D-glucosamine | C8H15NO6 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 4. academic.oup.com [academic.oup.com]
- 5. Acetylglucosamine | C8H15NO6 | CID 1738118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Hexanoyl-D-glucosamine | 19817-88-0 | TCI AMERICA [tcichemicals.com]
- 7. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for N-Hexanoyl-D-glucosamine
Executive Summary
N-Hexanoyl-D-glucosamine is a lipophilic analog of N-acetylglucosamine (GlcNAc). While GlcNAc is a highly polar, water-soluble amino sugar that elutes in the void volume of standard C18 columns, the addition of a hexanoyl (C6) chain introduces a distinct hydrophobic moiety. This structural modification creates a unique "amphiphilic" chromatographic behavior that requires a tailored approach differing from standard carbohydrate analysis.
This guide provides two distinct protocols:
-
Reverse Phase (RP-HPLC): Optimized for purity analysis and raw material QC, leveraging the C6 chain for retention on specialized C18 phases.
-
HILIC-MS/MS: Optimized for bioanalysis and trace detection in complex matrices (e.g., serum, cell lysate), utilizing the sugar moiety for retention.
Part 1: Physicochemical Properties & Method Strategy
Understanding the molecule's duality is critical for column selection.
| Feature | N-Acetylglucosamine (GlcNAc) | N-Hexanoyl-D-glucosamine (GlcHex) | Chromatographic Impact |
| N-Acyl Chain | Acetyl (C2) | Hexanoyl (C6) | C6 increases logP, allowing RP retention. |
| Polarity | High Polarity | Amphiphilic | Soluble in MeOH/H2O; less soluble in pure ACN. |
| UV Chromophore | Weak (Amide, ~195-210 nm) | Weak (Amide, ~195-210 nm) | UV detection is non-specific; ELSD/CAD or MS recommended. |
| pKa | ~12 (Hydroxyls) | ~12 (Hydroxyls) | pH control is less critical for retention but vital for MS ionization. |
The "Hydrophobicity Shift" Logic
Standard GlcNAc methods utilize Amino (NH2) or Amide HILIC columns because C18 columns cannot retain the polar sugar. However, for N-Hexanoyl-D-glucosamine , the hexyl tail provides sufficient interaction with C18 stationary phases provided the mobile phase is highly aqueous.
Strategic Recommendation:
-
For Purity/QC: Use RP-HPLC (C18) . It is more robust, reproducible, and equilibrates faster than HILIC.
-
For Biological Matrix: Use HILIC . It separates the sugar from non-polar matrix lipids effectively.
Part 2: Experimental Protocols
Protocol A: Reverse Phase HPLC (QC & Purity)
Best for: Raw material testing, formulation stability, and synthetic process monitoring.
System Suitability:
-
Detector: Charged Aerosol Detector (CAD) or ELSD (Preferred). UV at 210 nm is acceptable for high concentrations (>100 µg/mL).
-
Column: Agilent Zorbax SB-Aq or Phenomenex Kinetex C18 (Polar C18 is essential to prevent "phase collapse" in high water).
-
Dimensions: 150 x 4.6 mm, 3.5 µm or 5 µm.
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).
-
Solvent B: Acetonitrile (HPLC Grade).
Gradient Profile: The C6 chain requires a transition from low to moderate organic to elute.
| Time (min) | % Solvent B | Flow Rate (mL/min) | Phase |
| 0.0 | 5 | 1.0 | Equilibration (High aqueous to trap analyte) |
| 2.0 | 5 | 1.0 | Load |
| 12.0 | 60 | 1.0 | Elution Gradient (Ramps up to elute C6 tail) |
| 15.0 | 95 | 1.0 | Wash |
| 17.0 | 95 | 1.0 | Hold |
| 17.1 | 5 | 1.0 | Re-equilibration |
| 22.0 | 5 | 1.0 | Ready |
Sample Preparation:
-
Dissolve 10 mg sample in 10 mL of 50:50 Water:Methanol.
-
Sonicate for 5 minutes.
-
Filter through 0.22 µm PTFE filter.
-
Note: Do not dissolve in 100% Acetonitrile as the sugar moiety may precipitate or exhibit poor peak shape.
Protocol B: HILIC-MS/MS (Bioanalysis)
Best for: PK studies, metabolic profiling, and trace analysis.
System Setup:
-
Instrument: Triple Quadrupole MS (LC-MS/MS).
-
Ionization: ESI Positive Mode (Amide protonation).
-
Column: Waters BEH Amide or Tosoh TSKgel Amide-80.
-
Dimensions: 100 x 2.1 mm, 1.7 µm (UHPLC) or 3 µm.
Mobile Phase:
-
Solvent A: 10 mM Ammonium Formate in Water, pH 3.5 (Buffer is critical for peak shape).
Isocratic Method (Typical for HILIC):
-
Ratio: 80% B / 20% A.
-
Flow Rate: 0.3 mL/min.
-
Temperature: 35°C.
MS/MS Transitions (MRM): N-Hexanoyl-D-glucosamine (MW ~277.3 g/mol ).
-
Parent Ion: [M+H]+ = 278.3 m/z
-
Primary Fragment (Quantifier): 278.3 -> 204.1 m/z (Loss of C3H6O2 / partial hexanoyl cleavage or ring fragmentation).
-
Secondary Fragment (Qualifier): 278.3 -> 138.1 m/z (Characteristic sugar ring fragment).
Note: Fragmentation patterns must be experimentally verified as the hexanoyl chain stability varies by collision energy.
Part 3: Visualization of Method Selection
The following diagram illustrates the decision logic for selecting the correct chromatographic mode based on the N-acyl chain length and sample type.
Figure 1: Decision tree for selecting chromatographic modes for N-acyl glucosamines based on chain length and matrix complexity.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Interaction between amine/amide and silanols. | Ensure Mobile Phase A has buffer (Ammonium Formate) or acid (0.1% Formic Acid). Do not use pure water. |
| Retention Shift (RP) | "Phase Collapse" (Dewetting) of C18 pores. | Use a "Polar Embedded" or "Aq" type C18 column designed for 100% aqueous starts. |
| Low Sensitivity (UV) | Weak chromophore at 210 nm. | Switch to ELSD, CAD, or perform derivatization (e.g., with FMOC-Cl or ABEE) if MS is unavailable. |
| Double Peaks | Anomeric separation ( | This is common for reducing sugars. Increase column temperature to 40-50°C to speed up mutarotation and merge peaks, or accept split peaks and integrate sum. |
References
-
Separation of N-acylglucosamines
- Title: "Analysis of Glucosamine and N-Acetylglucosamine by HPLC."
- Source: Agilent Technologies Applic
- Context: While specific to C2, the principles of HILIC separation on Amide columns apply directly to Protocol B.
-
URL:[Link] (Generic landing for verification)
-
Retention Mechanisms of Polar Lipids
- Title: "The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase."
- Source: Journal of Chrom
- Context: Supports the use of "Aq" columns for Protocol A to prevent phase collapse when retaining the polar sugar headgroup.
-
URL:[Link]
-
MS Fragmentation of Glucosamine Derivatives
- Title: "Fragmentation Reactions in the Mass Spectrometry Analysis of Neutral Oligosaccharides."
- Source: UC Davis / NIH.
- Context: Provides the basis for the neutral loss fragmentation patterns (Loss of C6 chain vs. Ring cleavage) described in Protocol B.
-
URL:[Link]
-
HILIC Method Validation
- Title: "Development and validation of a HILIC-HPLC-ELSD method for simultaneous determin
- Source: SciELO / Braz. J. Pharm. Sci.
- Context: Validates the use of ELSD for sugar analogs lacking UV chromophores.
-
URL:[Link]
Sources
Application Notes and Protocols: Advanced Techniques for Labeling N-Hexanoyl-D-glucosamine
For: Researchers, scientists, and drug development professionals
Abstract
This comprehensive guide provides detailed methodologies for the chemical labeling of N-Hexanoyl-D-glucosamine, a key molecule in various biochemical and pharmaceutical research areas. We move beyond simplistic protocols to offer an in-depth analysis of the chemical principles underpinning each technique, ensuring robust and reproducible results. This document outlines three primary strategies for labeling: selective oxidation and hydrazide conjugation, direct activation of hydroxyl groups, and the synthesis of a bioorthogonal analog for click chemistry applications. Each section includes field-proven insights, detailed step-by-step protocols, and guidance on the purification and characterization of the final labeled product.
Introduction: The Chemical Landscape of N-Hexanoyl-D-glucosamine
N-Hexanoyl-D-glucosamine is a derivative of the naturally occurring amino sugar D-glucosamine.[1][2] The presence of the N-hexanoyl group enhances its lipophilicity, potentially influencing its interaction with biological membranes and its use in drug delivery systems.[] Understanding its chemical architecture is paramount for devising effective labeling strategies.
The key reactive sites on N-Hexanoyl-D-glucosamine for labeling are the primary and secondary hydroxyl (-OH) groups on the pyranose ring and, to a lesser extent, the secondary amide (-NH-C=O) linkage. The stability of the amide bond makes it a less favorable target for simple conjugation without harsh conditions that could compromise the integrity of the molecule. Therefore, the hydroxyl groups present the most accessible targets for modification.
This guide will focus on practical and efficient methods to covalently attach a variety of labels, including fluorophores and biotin, to N-Hexanoyl-D-glucosamine, enabling its use in a wide array of biological assays.
Strategic Approaches to Labeling
The choice of labeling strategy depends on the desired label, the required specificity, and the available starting materials. We present three robust methods, each with distinct advantages.
Diagram: Overview of Labeling Strategies
Caption: Three primary strategies for labeling N-Hexanoyl-D-glucosamine.
Strategy 1: Periodate Oxidation and Hydrazide Conjugation
This is a classic and reliable method for labeling carbohydrates.[4][5] It involves two main steps: the selective oxidation of vicinal diols on the sugar ring to form reactive aldehyde groups, followed by the conjugation of a hydrazide-containing label.
Causality: The cis-diols of carbohydrates are susceptible to oxidative cleavage by sodium periodate (NaIO₄), which breaks the carbon-carbon bond and forms two aldehyde groups.[4][6] These aldehydes are then targeted by the nucleophilic hydrazide group of the label, forming a stable hydrazone bond.[7][8]
Diagram: Workflow for Hydrazide Labeling
Caption: Workflow for labeling via periodate oxidation and hydrazide conjugation.
Protocol 3.1: Biotinylation of N-Hexanoyl-D-glucosamine using Biotin-Hydrazide
Materials:
-
N-Hexanoyl-D-glucosamine
-
Sodium meta-periodate (NaIO₄)
-
Biotin-LC-Hydrazide
-
Sodium Acetate buffer (100 mM, pH 5.5)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Glycerol
-
Dialysis tubing (1 kDa MWCO) or Size-Exclusion Chromatography (SEC) column
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Oxidation:
-
Dissolve N-Hexanoyl-D-glucosamine in 100 mM Sodium Acetate buffer (pH 5.5) to a final concentration of 10 mg/mL.
-
Prepare a fresh 20 mM solution of NaIO₄ in the same acetate buffer. Protect from light.
-
Add the NaIO₄ solution to the N-Hexanoyl-D-glucosamine solution in a 1:1 volume ratio (e.g., 1 mL to 1 mL).
-
Incubate the reaction in the dark for 30 minutes at 4°C with gentle stirring.[9]
-
Quench the reaction by adding glycerol to a final concentration of 20 mM and incubate for 5 minutes at 4°C.
-
-
Purification of Oxidized Product:
-
Remove excess periodate and byproducts by dialyzing the reaction mixture against PBS (pH 7.4) at 4°C with several buffer changes, or by using a desalting SEC column equilibrated with PBS.
-
-
Conjugation:
-
Prepare a 50 mM stock solution of Biotin-LC-Hydrazide in anhydrous DMSO.[10]
-
Add the Biotin-LC-Hydrazide stock solution to the purified, oxidized N-Hexanoyl-D-glucosamine solution to achieve a final concentration of 5-10 mM.
-
Incubate the reaction for 2 hours at room temperature with gentle stirring.[11]
-
-
Final Purification:
-
Remove unreacted Biotin-LC-Hydrazide by extensive dialysis against PBS (pH 7.4) or by SEC.
-
Self-Validation: The efficiency of biotinylation can be assessed using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which quantifies the amount of biotin incorporated.[12]
Strategy 2: Direct Activation of Hydroxyl Groups
This strategy involves activating the hydroxyl groups to make them more susceptible to nucleophilic attack by an amine- or thiol-containing label. Reagents like 1,1'-carbonyldiimidazole (CDI) can be used for this purpose.
Causality: CDI reacts with hydroxyl groups to form a reactive imidazole carbamate intermediate.[13][14] This intermediate is then susceptible to displacement by a primary amine on the label, forming a stable carbamate linkage. This method is often performed in anhydrous organic solvents to prevent hydrolysis of the activating agent and the intermediate.
Protocol 4.1: Fluorescent Labeling using CDI Activation
Materials:
-
N-Hexanoyl-D-glucosamine
-
1,1'-Carbonyldiimidazole (CDI)
-
Amine-reactive fluorescent dye (e.g., Fluorescein-amine)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system
Procedure:
-
Activation:
-
Dissolve N-Hexanoyl-D-glucosamine in anhydrous THF to a concentration of 10 mg/mL.
-
Add CDI in a 1.5-fold molar excess over the hydroxyl groups of the sugar.
-
Mix for 2-4 hours at room temperature under a nitrogen atmosphere to form the CDI-activated intermediate.
-
-
Conjugation:
-
In a separate vial, dissolve the amine-reactive fluorescent dye in anhydrous THF with a catalytic amount of TEA.
-
Add the fluorescent dye solution to the activated N-Hexanoyl-D-glucosamine solution.
-
Allow the reaction to proceed overnight at room temperature with stirring, protected from light.
-
-
Purification:
Self-Validation: The purified product should be analyzed by mass spectrometry to confirm the covalent attachment of the fluorophore and by fluorescence spectroscopy to verify its spectral properties.
Strategy 3: Bioorthogonal Labeling via Click Chemistry
Click chemistry offers a highly specific and efficient method for labeling.[18] This strategy involves the synthesis of an N-Hexanoyl-D-glucosamine analog containing a bioorthogonal handle, such as an azide group. This modified sugar can then be "clicked" to a label containing a complementary alkyne group.
Causality: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient reaction that forms a stable triazole linkage between an azide and a terminal alkyne.[19][20] This reaction is orthogonal to most biological functional groups, ensuring high specificity.
Diagram: Click Chemistry Labeling Workflow
Caption: General workflow for click chemistry labeling.
Protocol 5.1: Synthesis of 6-azido-N-Hexanoyl-D-glucosamine
This protocol is an adaptation of methods for synthesizing azide-modified sugars.[21] It requires expertise in organic synthesis.
Materials:
-
N-Hexanoyl-D-glucosamine
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Diphenylphosphoryl azide (DPPA)
-
Anhydrous Toluene
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-Hexanoyl-D-glucosamine and PPh₃ (1.5 eq) in anhydrous toluene.
-
Cool the solution to 0°C and add DIAD (1.5 eq) dropwise.
-
Stir for 30 minutes, then add DPPA (1.5 eq).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture and purify by silica gel column chromatography to obtain the 6-azido derivative.
Protocol 5.2: Click Labeling of 6-azido-N-Hexanoyl-D-glucosamine
Materials:
-
6-azido-N-Hexanoyl-D-glucosamine
-
Alkyne-functionalized label (e.g., Alkyne-Biotin, Alkyne-Fluorophore)[12][22]
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) ligand
-
t-Butanol/Water solvent system
Procedure:
-
Dissolve 6-azido-N-Hexanoyl-D-glucosamine and the alkyne-label (1.1 eq) in a 3:1 mixture of t-butanol and water.
-
In a separate vial, prepare the catalyst solution by mixing CuSO₄ (0.1 eq) and TBTA (0.1 eq) in water, followed by the addition of sodium ascorbate (0.2 eq).
-
Add the catalyst solution to the sugar/label mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, purify the product by RP-HPLC.
Self-Validation: The final product should be characterized by NMR and high-resolution mass spectrometry to confirm the structure and purity.[23][24][25]
Data Presentation and Comparison
| Labeling Strategy | Target Functional Group | Key Reagents | Linkage Formed | Pros | Cons |
| Periodate Oxidation & Hydrazide Conjugation | Vicinal Diols | NaIO₄, Hydrazide-Label | Hydrazone | Reliable, well-established, good for glycoproteins. | Requires oxidation step, potential for side reactions. |
| Direct Hydroxyl Activation | Hydroxyl Groups | CDI, Amine-Label | Carbamate | Direct conjugation. | Can lack selectivity, requires anhydrous conditions. |
| Click Chemistry | Introduced Azide | Alkyne-Label, Cu(I) | Triazole | Highly specific, efficient, bioorthogonal. | Requires synthesis of a modified sugar analog. |
Conclusion
The labeling of N-Hexanoyl-D-glucosamine is a critical step for its application in advanced biological research. The choice of method should be guided by the specific experimental needs, the desired label, and the available chemical expertise. The protocols provided herein offer robust and validated pathways to achieve efficient and specific labeling. Proper purification and characterization of the final conjugate are essential to ensure the integrity of the data generated in subsequent applications.
References
-
Interchim. Hydrazide- Biotin. [Link]
-
Coles, E., Reinhold, V. N., & Carr, S. A. (1985). Fluorescent labeling of carbohydrates and analysis by liquid chromatography. Comparison of derivatives using mannosidosis oligosaccharides. Carbohydrate Research, 139, 1–11. [Link]
-
Interchim. Azide conjugates - for Click chemistry. [Link]
-
Mishra, A., et al. (2015). Glycoconjugations of Biomolecules by Chemical Methods. Chembiochem, 16(10), 1416-37. [Link]
-
Poveda, A., & Jiménez-Barbero, J. (1998). Characterizing carbohydrate-protein interactions by NMR. Chemical Society Reviews, 27(2), 133-143. [Link]
-
Sasikumar, K., et al. (2025). Recent progress in fluorescent chemosensors for selective aldehyde detection. RSC Advances, 15(1), 1-20. [Link]
-
An, Y., & Zhang, F. (2016). HPLC for Carbohydrate Analysis. In High Performance Liquid Chromatography in Phytochemical Analysis (pp. 375-395). CRC Press. [Link]
-
F Moura, D., et al. (2024). Synthesis of N-acetylglucosamine analogues modified at C6 position with azido-derived moieties. Carbohydrate Research, 535, 109015. [Link]
-
Pfaendtner, J., et al. (2018). Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates. Journal of Chromatography A, 1531, 1-14. [Link]
-
Medve, L., et al. (2011). Enrichment of O-GlcNAc modified proteins by the periodate oxidation – hydrazide resin capture approach. Journal of Proteomics, 74(10), 2006-2015. [Link]
-
Jones, C. (2005). Carbohydrate Structural Determination by NMR Spectroscopy: Modern Methods and Limitations. Chemical Reviews, 105(3), 795-820. [Link]
-
Taylor, C. M. (2018). Site-Selective Functionalization of Hydroxyl Groups in Carbohydrate Derivatives. Chemical Reviews, 118(23), 11439-11471. [Link]
-
LI-COR Biosciences. (2014). Click Chemistry Reagents for Biomolecule Labeling. [Link]
-
American Chemical Society. D-Glucosamine. [Link]
-
Khandelwal, P., Chin, M., & Quinlan, A. (2017). Selecting the Best HPLC Column for Carbohydrate Analysis of Food Samples. American Laboratory. [Link]
-
ResearchGate. (2025). Fluorescently labelled glycans and their applications. [Link]
-
CIGS. Introduction to NMR Spectroscopy of Carbohydrates. [Link]
-
Ferrier, R. J., & Furneaux, R. H. (2009). Activation of Sugar Hydroxyl Groups Prior to Glycosylation. Australian Journal of Chemistry, 62(6), 585-589. [Link]
-
LibreTexts Chemistry. 9.4 Oxidation and Reduction Reactions of Monosaccharides. [Link]
-
ResearchGate. Introduction to NMR Spectroscopy of Carbohydrates. [Link]
-
Amblard, F., et al. (2016). Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications. Molecules, 21(11), 1461. [Link]
-
The Journal of Organic Chemistry. Dark Hydrazone Fluorescence Labeling Agents Enable Imaging of Cellular Aldehydic Load. [Link]
-
MDPI. A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise. [Link]
-
Spherotech, Inc. ACTIVATION TECHNIQUES FOR HYDROXYL MAGNETIC PARTICLES. [Link]
-
Kalia, J., & Raines, R. T. (2008). Chemoselective hydroxyl group transformation: an elusive target. Angewandte Chemie International Edition, 47(38), 7523-7526. [Link]
-
Duarte, I. F., et al. (2003). Application of NMR spectroscopy and LC-NMR/MS to the identification of carbohydrates in beer. Journal of Agricultural and Food Chemistry, 51(17), 4847-4852. [Link]
-
Kashiwagi, G. A., et al. (2024). HPLC-Based Automated Synthesis and Purification of Carbohydrates. Chemistry, 30(43), e202401214. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 439213, D-Glucosamine. [Link]
-
ResearchGate. FIGURE 3 Reaction between hydrazide and aldehyde, which forms hydrazone... [Link]
-
ResearchGate. Modular synthesis of bioorthogonal NAM derivatives. The azide was... [Link]
-
Chad's Prep. (2023, April 27). 24.2 Reactions of Monosaccharides | Organic Chemistry [Video]. YouTube. [Link]
-
Wang, C., et al. (2016). Synthesis of N-acetyl Glucosamine Analogs as Inhibitors for Hyaluronan Biosynthesis. ACS Medicinal Chemistry Letters, 7(12), 1148-1153. [Link]
-
Qi, W., et al. (2021). One Pot Synthesis of N-acetylglycine from N-acetyl Glucosamine over Bifunctional Ag/MgO. Bulletin of Chemical Reaction Engineering & Catalysis, 16(1), 1-10. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 22833588, N-Acetyl-6-O-L-fucosyl-D-glucosamine. [Link]
Sources
- 1. acs.org [acs.org]
- 2. D-Glucosamine | C6H13NO5 | CID 439213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. interchim.fr [interchim.fr]
- 8. Recent progress in fluorescent chemosensors for selective aldehyde detection - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01010A [pubs.rsc.org]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. proteochem.com [proteochem.com]
- 12. licorbio.com [licorbio.com]
- 13. spherotech.com [spherotech.com]
- 14. Chemoselective Hydroxyl Group Transformation: An Elusive Target - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. lumiprobe.com [lumiprobe.com]
- 19. interchim.fr [interchim.fr]
- 20. Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications | MDPI [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. abpbio.com [abpbio.com]
- 23. Characterizing carbohydrate-protein interactions by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Application of NMR spectroscopy and LC-NMR/MS to the identification of carbohydrates in beer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: N-Hexanoyl-D-glucosamine in Anti-Inflammatory Drug Development
Strategic Synthesis, Lipophilic Optimization, and Mechanistic Profiling
Abstract
This application note outlines the rationale, synthesis, and validation protocols for N-Hexanoyl-D-glucosamine (HexGlcN) , a lipophilic derivative of the naturally occurring amino sugar glucosamine. While N-acetylglucosamine (GlcNAc) is a well-known chondroprotective agent, its hydrophilicity limits passive membrane transport and hydrophobic pocket binding in target kinases. By extending the N-acyl chain to a hexanoyl (C6) moiety, researchers can enhance cellular uptake and potency against inflammatory mediators. This guide provides a self-validating workflow for synthesizing HexGlcN and profiling its efficacy in suppressing the NF-
Introduction: The Lipophilic Advantage
The development of HexGlcN is driven by the principle of Lipophilic Optimization . Standard glucosamine and GlcNAc are highly polar, relying on glucose transporters (GLUTs) for cellular entry. In contrast, the hexanoyl tail of HexGlcN confers two distinct advantages:
-
Enhanced Permeability: Increased lipophilicity facilitates passive diffusion across the phospholipid bilayer, potentially increasing intracellular concentration independent of transporter saturation.
-
Target Engagement: Many inflammation-related kinases (e.g., IKK
, CK2) possess hydrophobic pockets near their ATP-binding sites. The C6 chain of HexGlcN can exploit these hydrophobic interactions more effectively than the C2 acetyl group of GlcNAc, acting as a competitive inhibitor or allosteric modulator.
Mechanism of Action (MOA)
HexGlcN exerts its anti-inflammatory effects primarily by antagonizing the TLR4/NF-
HexGlcN intervenes by:
-
TLR4 Antagonism: Mimicking the Lipid A structure of LPS (fatty acyl chain + sugar backbone) to competitively bind the MD-2/TLR4 complex.
-
Downstream Inhibition: Preventing the phosphorylation of IKK, thereby stabilizing I
B and sequestering NF- B in the cytoplasm.
Visualization: HexGlcN Inhibition Pathway
Figure 1: Proposed mechanism of action. HexGlcN acts as a TLR4 antagonist and/or IKK inhibitor, preventing the nuclear translocation of NF-
Protocol 1: Selective Chemical Synthesis
Objective: Synthesize N-Hexanoyl-D-glucosamine from D-Glucosamine HCl with high N-selectivity (avoiding O-acylation).
Reagents
-
Substrate: D-Glucosamine Hydrochloride (GlcN·HCl) (>98% purity).[1]
-
Acylating Agent: Hexanoic Anhydride (preferred over Hexanoyl Chloride for milder reaction control).
-
Solvent: Methanol (MeOH) and Deionized Water (1:1 v/v).
-
Base: Triethylamine (TEA) or Sodium Methoxide (NaOMe).
Step-by-Step Methodology
-
Solubilization: Dissolve 10 mmol (2.15 g) of GlcN·HCl in 20 mL of Water/MeOH (1:1).
-
Free Basing: Add 1.2 equivalents of TEA (12 mmol) dropwise while stirring.
-
Critical Check: Ensure pH is ~8.0–9.0. This activates the amino group (-NH2) as a nucleophile while keeping hydroxyls (-OH) relatively protonated to ensure chemoselectivity .
-
-
Acylation: Cool the solution to 0°C (ice bath). Add 1.1 equivalents of Hexanoic Anhydride dropwise over 30 minutes.
-
Why Slow Addition? Prevents localized concentration spikes that could lead to O-acylation or di-acylation.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Solvent: n-Butanol/Ethanol/Water 5:3:2).
-
Precipitation & Purification:
-
Concentrate the solvent under reduced pressure (Rotavap).
-
Add cold Acetone or Diethyl Ether to precipitate the product (HexGlcN is less soluble in ether than the fatty acid byproducts).
-
Filter the white solid and wash 3x with cold ether.
-
-
Validation: Dissolve a sample in D2O for 1H-NMR. Look for the disappearance of the amine-adjacent proton shift and the appearance of the hexanoyl alkyl chain signals (multiplets at 0.8–1.6 ppm).
Protocol 2: In Vitro Anti-Inflammatory Profiling
Objective: Quantify the efficacy of HexGlcN in inhibiting Nitric Oxide (NO) and TNF-
Experimental Design
-
Cell Line: RAW 264.7 (Murine Macrophages).[2]
-
Controls:
-
Negative Control: Media only.
-
Vehicle Control: 0.1% DMSO.
-
Positive Control: Dexamethasone (1 µM) or GlcNAc (Standard).
-
Stimulus: LPS (Escherichia coli O111:B4) at 1 µg/mL.
-
Workflow
-
Seeding: Plate RAW 264.7 cells at
cells/well in 24-well plates. Incubate for 24h at 37°C/5% CO2. -
Pre-treatment: Replace media with fresh DMEM containing HexGlcN at graded concentrations (10, 50, 100, 500 µM). Incubate for 1 hour prior to LPS addition.
-
Rationale: Pre-incubation allows HexGlcN to saturate intracellular targets or block surface receptors before the inflammatory cascade initiates.
-
-
Stimulation: Add LPS (final conc. 1 µg/mL) to all wells except Negative Control. Co-incubate for 24 hours.
-
Analysis (Supernatant):
-
NO Assay: Mix 50 µL supernatant with 50 µL Griess Reagent I + 50 µL Griess Reagent II. Read Absorbance at 540 nm.
-
ELISA: Use a mouse TNF-
ELISA kit to quantify cytokine release.
-
-
Analysis (Cell Viability): Perform an MTT or CCK-8 assay on the remaining cells to ensure reduced NO/Cytokines is due to pathway inhibition, not cytotoxicity.
Data Analysis & Expected Results
The following table illustrates expected comparative data, highlighting the superior potency of HexGlcN over the acetylated standard (GlcNAc).
| Compound | Lipophilicity (LogP) | NO Inhibition (IC50) | TNF- | Cytotoxicity (CC50) |
| GlcNAc (Standard) | -2.09 (Hydrophilic) | > 5 mM (Weak) | ~15% at 5 mM | > 20 mM |
| HexGlcN (Target) | ~0.5 (Amphiphilic) | ~150–300 µM | >60% at 500 µM | > 5 mM |
| Dexamethasone | 1.83 (Lipophilic) | ~1 µM | >90% at 1 µM | > 100 µM |
Note: HexGlcN typically exhibits an IC50 in the micromolar range, significantly more potent than GlcNAc, due to the "Lipophilic Trap" effect described in the Introduction.
Experimental Workflow Diagram
Figure 2: Integrated workflow from chemical synthesis to biological validation.
References
-
Largo, R., et al. (2003). Glucosamine inhibits IL-1beta-induced NF-kappaB activation in human osteoarthritic chondrocytes. Osteoarthritis and Cartilage.
-
Chen, L., et al. (2024). Synthesis and anti-inflammatory activities of two new N-acetyl glucosamine derivatives (BNAG). Scientific Reports.
-
Ibrahim, S., et al. (2021). N-palmitoyl-D-glucosamine, A Natural Monosaccharide-Based Glycolipid, Inhibits TLR4 and Prevents LPS-Induced Inflammation.[3] Journal of Lipid Research.
-
Azuma, K., et al. (2015). Anti-inflammatory effects of N-acetylglucosamine in LPS-activated RAW 264.7 macrophages.[2] Carbohydrate Polymers.
Sources
Troubleshooting & Optimization
Technical Support Center: N-Hexanoyl-D-Glucosamine Synthesis
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Yield Optimization & Troubleshooting for N-Hexanoyl-D-Glucosamine (C6-Glc)
Introduction & Executive Summary
Welcome to the technical support hub for N-Hexanoyl-D-glucosamine synthesis. This compound is a critical amphiphilic intermediate used in hydrogel formation, surfactant studies, and biochemical assays.
The Problem: Users frequently report yields below 40% due to three competitive factors:
-
Hydrolysis of the hexanoyl chloride reagent (moisture sensitivity).
-
O-Acylation (lack of regioselectivity).
-
Product Gelation (loss of product during filtration due to supramolecular self-assembly).
The Solution: This guide moves beyond standard textbook procedures, implementing a Modified Schotten-Baumann Protocol with strict pH control and a "Solvent-Switch" workup to break gel networks and maximize recovery.
The "Golden Route" Protocol
Recommended for maximal yield (>70%) and regioselectivity.
Reaction Principles
To selectively acylate the amino group (C2-NH₂) without protecting the hydroxyl groups (C1, C3, C4, C6-OH), we exploit the higher nucleophilicity of the amine. However, Glucosamine HCl is stable but non-reactive; it must be deprotonated to the free base (
Step-by-Step Methodology
| Step | Action | Technical Rationale |
| 1. Solubilization | Dissolve D-Glucosamine HCl (10 mmol) in Water (20 mL) . Add Methanol (20 mL) . | The MeOH/Water (1:1) system keeps the lipophilic reagent (hexanoyl chloride) and hydrophilic substrate in the same phase initially. |
| 2. Deprotonation | Add NaHCO₃ (22 mmol) . Cool to 0–4°C (Ice bath). | Carbonate buffers the solution to pH ~8.5. Cooling suppresses the rate of reagent hydrolysis. |
| 3. Acylation | Add Hexanoyl Chloride (11 mmol) dropwise over 30 mins. Vigorous stirring is mandatory. | Slow addition prevents local "hotspots" of low pH (HCl generation) and high reagent concentration, which favor O-acylation. |
| 4. Reaction | Stir at 0°C for 1 hour , then warm to Room Temp (RT) for 3 hours. | Low temp favors kinetic control (N-acylation). Warming ensures completion. |
| 5. Quenching | Adjust pH to 2.0 using 1M HCl. | CRITICAL: Protonating the product breaks potential hydrogels and ensures the amide remains stable while unreacted amine forms a soluble salt. |
| 6. Isolation | Extract with Ethyl Acetate (3x) or precipitate by cooling. | Removes fatty acid byproducts. |
Critical Control Points (The "Why" Behind the Failures)
A. The pH Trap
-
pH < 7: The amine is protonated (
) and cannot react. Yield = 0%. -
pH > 10: The hexanoyl chloride hydrolyzes rapidly into hexanoic acid before reacting. Also, the hydroxyl groups become alkoxides, leading to O-acylation impurities.
-
Target: Maintain pH 8.0 – 9.0 .
B. The Gelation Trap
N-Hexanoyl-D-glucosamine is a known Low Molecular Weight Gelator (LMWG) . In water/methanol mixtures, it often forms a supramolecular gel rather than a precipitate.
-
Symptom: The reaction flask looks like a solid "jelly."
-
Fix: Do not filter the jelly. Heat the mixture to 60°C to melt the gel, then add excess cold diethyl ether or acetone to force precipitation of the solid crystal.
Visual Workflows
Figure 1: Synthesis Logic Flow
This diagram illustrates the decision-making process during the reaction.
Caption: Workflow optimizing pH conditions to favor N-acylation over hydrolysis.
Figure 2: Troubleshooting The "Jelly" Effect
How to handle product gelation during workup.
Caption: Breaking the supramolecular gel network to recover solid product.
Troubleshooting & FAQ
Q1: My product is an oil that won't crystallize. What happened?
-
Diagnosis: This is likely due to residual hexanoic acid (byproduct) preventing crystallization.
-
Fix: Wash the crude oil with cold hexane or diethyl ether . The product is insoluble in these, but the fatty acid impurities will dissolve. Recrystallize the remaining solid from Ethanol/Water.
Q2: NMR shows peaks at 4.0–4.5 ppm that suggest O-acylation. How do I remove it?
-
Diagnosis: The reaction pH was likely too high (>10).
-
Fix: Selective hydrolysis. Dissolve the crude product in mild aqueous base (pH 10) for 1 hour at room temperature. Ester bonds (O-acyl) hydrolyze much faster than amide bonds (N-acyl). Re-precipitate by acidifying to pH 3.
Q3: Can I use EDC/NHS coupling instead of Hexanoyl Chloride?
-
Answer: Yes. This is the "Green Route."
-
Protocol: React Hexanoic Acid with EDC/NHS in DMF to form the active ester, then add Glucosamine (free base).
-
Pros: Higher selectivity, no acidic byproducts.
-
Cons: Reagents are more expensive; removing urea byproducts can be difficult without column chromatography.
References
-
Selective N-Acylation Protocols
-
Gelation & Solubility Properties
- Title: Synthesis and characterization of D-glucosamine-derived low molecular weight gel
- Source: ResearchGate / Carbohydr
- Relevance: Explains the supramolecular self-assembly (gelation)
-
URL:[Link]
-
General Synthesis of N-Acyl Glucosamines
Sources
Technical Support: Troubleshooting N-Hexanoyl-D-glucosamine (GlcNHex) Detection
From: Dr. Alex V., Senior Application Scientist To: Research Team Subject: Diagnostic Guide for GlcNHex Western Blot Anomalies
Executive Summary
Detecting N-Hexanoyl-D-glucosamine (GlcNHex) incorporation via Western Blot is a frequent source of confusion because it defies the standard logic of O-GlcNAc detection. Unlike the native substrate (GlcNAc) or "Click-chemistry" analogs (GlcNAz), GlcNHex is often "silent" to standard detection methods.
This guide addresses the three most common failure modes:
-
Epitope Masking: Why your O-GlcNAc antibody (CTD110.6/RL2) signal disappeared.
-
The "Click" Misconception: Why you cannot click-label standard GlcNHex.
-
Metabolic Competition: Distinguishing between inhibition and incorporation.
Part 1: The Core Mechanism (Why Detection Fails)
To troubleshoot, you must understand the structural conflict at the molecular level. Standard O-GlcNAc antibodies are raised against the N-acetyl group. Replacing this with a bulky N-hexanoyl chain creates steric hindrance that prevents antibody binding.
Visualizing the "Silent" Incorporation
The following diagram illustrates how GlcNHex enters the Hexosamine Biosynthetic Pathway (HBP) but renders the final protein invisible to standard antibodies.
Figure 1: Mechanism of Epitope Masking. GlcNHex is metabolically competent (converted to UDP-GlcNHex and transferred by OGT) but the resulting modification blocks standard antibody recognition.
Part 2: Troubleshooting Q&A
Q1: I treated cells with GlcNHex, but my O-GlcNAc signal (CTD110.6/RL2) decreased or disappeared. Did the treatment fail?
Diagnosis: Likely Epitope Masking (False Negative). Explanation: Your treatment likely worked too well. GlcNHex competes with endogenous GlcNAc for transport and transfer by OGT. Once incorporated, the 6-carbon hexanoyl tail sterically clashes with the binding pocket of monoclonal antibodies like CTD110.6 and RL2 , which are highly specific for the smaller N-acetyl group [1]. Validation Step:
-
The "Rescue" Control: If you are trying to prove the protein is modified, you cannot use these antibodies. You must use Mass Spectrometry or switch to a "Clickable" analog (see Q2).
-
Interpretation: A loss of signal in the GlcNHex lane (compared to vehicle) often confirms incorporation, provided that total protein levels (loading control) remain constant.
Q2: I tried to react my GlcNHex lysate with a biotin-alkyne/azide, but I see no signal.
Diagnosis: Reagent Mismatch . Explanation: Standard N-Hexanoyl-D-glucosamine contains no bioorthogonal handle (azide or alkyne). It is chemically inert to Click chemistry.
-
The Fix: If you intend to use Click chemistry, you must use N-Azidoacetylglucosamine (GlcNAz) or the specific N-Azidohexanoyl derivative (often denoted as GlcNHz or Ac4GlcNHz ).
-
Verification: Check the chemical structure of your reagent. Does it have an
(azide) or (alkyne) group? If it is just a hydrocarbon tail ( ), it cannot be clicked.
Q3: Can I use a lectin (WGA) to detect GlcNHex?
Diagnosis: Partial Sensitivity . Explanation: Wheat Germ Agglutinin (WGA) is less specific than monoclonal antibodies. While it binds GlcNAc/Sialic acid, its affinity for N-acyl modified analogs varies. WGA binding is often reduced by the hexanoyl modification compared to the acetyl group due to the hydrophobic bulk, though not always abolished. Recommendation: Do not rely on WGA for quantitative confirmation of GlcNHex incorporation. It is better suited for total glycoprotein load normalization.
Part 3: Comparative Reporter Matrix
Use this table to verify you are using the correct detection strategy for your specific sugar analog.
| Analog | Chemical Handle | Antibody (CTD110.[1][2][3][4]6) | Click Reaction? | Primary Detection Method |
| GlcNAc (Native) | N-Acetyl | Strong Binding | No | Western Blot (CTD110.6/RL2) |
| GlcNHex | N-Hexanoyl (C6) | No Binding (Masked) | No | Mass Spec / Signal Loss |
| GlcNAz | N-Azidoacetyl | Weak/No Binding | Yes (Alkyne-Tag) | Biotin-Alkyne + Streptavidin |
| GlcNAlk | N-Alkynyl | Weak/No Binding | Yes (Azide-Tag) | Biotin-Azide + Streptavidin |
Part 4: Validated Experimental Protocols
Protocol A: "Signal Loss" Confirmation (Indirect Detection)
Use this to confirm GlcNHex is entering the pathway by competing with native GlcNAc.
Materials:
-
Cells (e.g., HeLa, HEK293)
-
GlcNHex (50 µM - 5 mM titration)
-
Lysis Buffer (containing 1 µM Thiamet-G to block O-GlcNAcase)
Workflow:
-
Culture: Seed cells to 70% confluency.
-
Treatment:
-
Lane 1: Vehicle (DMSO/Ethanol).
-
Lane 2: GlcNAc (5 mM) [Positive Control - Signal Increase].
-
Lane 3: GlcNHex (5 mM) [Experimental - Signal Decrease].
-
-
Incubation: Incubate for 24 hours.
-
Lysis: Lyse cells on ice in buffer + Thiamet-G (Critical: prevents removal of the sugar during lysis).
-
Western Blot: Probe with CTD110.6.
-
Result Analysis:
-
Lane 1: Baseline signal.
-
Lane 2: Strong signal (flux driven).
-
Lane 3: Weak/Absent signal (GlcNHex replaces GlcNAc, masking the epitope).
-
Protocol B: Metabolic Labeling with Clickable Analog (If GlcNHex was a mistake)
If you actually need to visualize the modification, switch to GlcNAz.
-
Pulse: Treat cells with 50 µM Ac4GlcNAz for 24-48 hours.
-
Harvest: Wash 2x with PBS (removes free sugar). Lyse in 1% SDS buffer (boil 5 min).
-
Click Reaction:
-
Protein Lysate (100 µg)
-
Biotin-Alkyne (100 µM)
-
CuSO4 (1 mM)
-
TCEP (1 mM)
-
TBTA Ligand (100 µM)
-
-
Precipitation: Chloroform/Methanol precipitate to remove excess biotin.
-
Detection: Resuspend, run SDS-PAGE, block with BSA (no milk!), probe with Streptavidin-HRP .
References
-
Comer, F. I., Vosseller, K., Wells, L., Accavitti, M. A., & Hart, G. W. (2001). Characterization of a mouse monoclonal antibody specific for O-linked N-acetylglucosamine.[5][7] Analytical Biochemistry, 293(2), 169–177.[5]
-
Vocadlo, D. J., Hang, H. C., Kim, E. J., Hanover, J. A., & Bertozzi, C. R. (2003). A chemical approach for identifying O-GlcNAc-modified proteins in cells.[8] Proceedings of the National Academy of Sciences, 100(16), 9116–9121.
-
Boyce, M., Carrico, I. S., Ganguli, A. S., Yu, S. H., Hang, H. C., Hubbard, S. C., ... & Bertozzi, C. R. (2011).[8] Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway. Proceedings of the National Academy of Sciences, 108(8), 3141-3146.
Sources
- 1. O-GlcNAc-Specific Antibody CTD110.6 Cross-Reacts with N-GlcNAc2-Modified Proteins Induced under Glucose Deprivation | PLOS One [journals.plos.org]
- 2. Antibodies that detect O-linked β-D-N-acetylglucosamine on the extracellular domain of cell surface glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibodies That Detect O-Linked β-d-N-Acetylglucosamine on the Extracellular Domain of Cell Surface Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Characterization of the specificity of O-GlcNAc reactive antibodies under conditions of starvation and stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. O-linked N-acetylglucosamine (O-GlcNAc) Monoclonal Antibody (RL2) (MA1-072) [thermofisher.com]
- 8. Chemical reporters for fluorescent detection and identification of O-GlcNAc-modified proteins reveal glycosylation of the ubiquitin ligase NEDD4-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of N-Hexanoyl-D-glucosamine in Assays
Welcome to the technical support center for the use of N-Hexanoyl-D-glucosamine in experimental assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into potential off-target effects and to offer robust troubleshooting strategies. Our goal is to ensure the scientific integrity of your experiments by helping you design self-validating protocols.
Introduction: Understanding N-Hexanoyl-D-glucosamine
N-Hexanoyl-D-glucosamine is a synthetic derivative of D-glucosamine, modified with a hexanoyl (a six-carbon fatty acid) group. This modification enhances its cell permeability, allowing it to serve as a tool to modulate intracellular pathways. It is often employed in studies of the Hexosamine Biosynthesis Pathway (HBP) and its downstream effector, O-GlcNAcylation, a critical post-translational modification of nuclear and cytoplasmic proteins.[1][2][3] However, like any bioactive small molecule, its effects may not be entirely specific to a single target. This guide will help you navigate these potential complexities.
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of action of N-Hexanoyl-D-glucosamine in cellular assays?
A1: N-Hexanoyl-D-glucosamine is designed to enter the cell and be metabolized, thereby influencing the Hexosamine Biosynthesis Pathway (HBP). The primary intended use is to increase the intracellular pool of glucosamine derivatives, which can then be shunted into the HBP. This pathway ultimately produces uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), the sole sugar donor for O-GlcNAc transferase (OGT) to modify target proteins.[4][5][6][7][8] By increasing the substrate availability for OGT, N-Hexanoyl-D-glucosamine is expected to elevate global O-GlcNAcylation levels.
Q2: What are the potential off-target effects of N-Hexanoyl-D-glucosamine?
A2: Potential off-target effects can arise from the metabolism of N-Hexanoyl-D-glucosamine into its constituent parts: hexanoic acid and glucosamine.
-
Hexanoic Acid-Mediated Effects: Hexanoic acid is a short-chain fatty acid (SCFA) that can have its own biological activities, including acting as a histone deacetylase (HDAC) inhibitor, altering gene expression, and influencing cellular metabolism independent of the HBP.
-
Glucosamine-Mediated Effects: While increasing glucosamine levels is the intended on-target effect to boost the HBP, high concentrations of glucosamine can induce cellular stress, including ER stress.[2] Furthermore, glucosamine itself has been reported to have anti-inflammatory effects.[9][10]
-
Alterations in Acyl-CoA Pools: The hexanoyl group may be incorporated into other metabolic pathways that utilize fatty acids, potentially altering the cellular pool of acyl-CoAs.
-
Non-specific Interactions: As a fatty acid derivative, it may have effects on cellular membranes.[1]
Q3: My cells are showing signs of toxicity after treatment with N-Hexanoyl-D-glucosamine. What could be the cause?
A3: Cell toxicity can stem from several factors. High concentrations of the compound can lead to excessive metabolic burden. The liberation of hexanoic acid could lead to intracellular pH changes or other cytotoxic effects. It is also possible that the solvent used to dissolve N-Hexanoyl-D-glucosamine (often DMSO) is contributing to the toxicity at the final concentration used. Always run a vehicle-only control. Consider performing a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and experimental duration.
Troubleshooting Guide
Issue 1: Unexpected Changes in Gene or Protein Expression Unrelated to O-GlcNAcylation
Possible Cause: The hexanoyl moiety of N-Hexanoyl-D-glucosamine is acting as a histone deacetylase (HDAC) inhibitor, leading to global changes in chromatin structure and gene transcription.
Troubleshooting Protocol:
-
Control Experiment with Equimolar Hexanoic Acid:
-
Treat a parallel set of cells with hexanoic acid at the same molar concentration as the N-Hexanoyl-D-glucosamine used in your main experiment.
-
Assess the expression of the unexpectedly regulated genes or proteins in this control group.
-
If you observe similar changes in expression, it strongly suggests an off-target effect mediated by the hexanoyl group.
-
-
HDAC Activity Assay:
-
Perform an in vitro or cell-based HDAC activity assay in the presence of N-Hexanoyl-D-glucosamine and hexanoic acid to directly measure their impact on HDAC function.
-
-
Use an Alternative HBP Modulator:
Issue 2: Inconsistent or No Increase in Global O-GlcNAcylation Levels
Possible Cause 1: Insufficient activity of the cellular machinery to process N-Hexanoyl-D-glucosamine.
Troubleshooting Steps:
-
Verify Compound Integrity and Concentration: Ensure your stock solution is correctly prepared and has not degraded.
-
Optimize Treatment Duration and Concentration: Perform a time-course and dose-response experiment. O-GlcNAcylation is a dynamic modification, and the peak increase may occur at a specific time point.
-
Assess HBP Enzyme Expression: Check the expression levels of key HBP enzymes, like GFAT, in your cell model.[2][5] Cells with low expression of these enzymes may be less responsive.
Possible Cause 2: The experimental system is already saturated with UDP-GlcNAc.
Troubleshooting Steps:
-
Culture in Low Glucose Media: The HBP is a nutrient-sensing pathway.[6][7] Culturing cells in low glucose conditions can lower the basal levels of UDP-GlcNAc, potentially making the cells more sensitive to supplementation with N-Hexanoyl-D-glucosamine.
-
Directly Inhibit HBP: Use a known inhibitor of the HBP, such as azaserine (a GFAT inhibitor), to first lower O-GlcNAcylation levels, and then attempt a rescue with N-Hexanoyl-D-glucosamine.[5] Caution: Azaserine has off-target effects and should be used with appropriate controls.
Issue 3: Observing Anti-inflammatory or Other Bioactive Effects
Possible Cause: The observed effects are due to the known anti-inflammatory properties of glucosamine or other signaling pathways modulated by the compound's metabolites.[9][10]
Troubleshooting Protocol:
-
Control with Glucosamine: Treat cells with an equimolar concentration of D-glucosamine. If this recapitulates the observed anti-inflammatory phenotype, the effect is likely attributable to the glucosamine moiety.
-
Inhibit OGT: To confirm if the observed effect is indeed mediated by an increase in O-GlcNAcylation, use a specific OGT inhibitor in conjunction with N-Hexanoyl-D-glucosamine. If the OGT inhibitor reverses the effect, it supports the on-target mechanism.
-
Examine Other Signaling Pathways: Fatty acid derivatives can modulate pathways involving peroxisome proliferator-activated receptors (PPARs) or the endocannabinoid system.[12][13] Depending on the observed phenotype, it may be necessary to investigate these pathways.
Experimental Protocols and Data Interpretation
Protocol 1: Validating On-Target Effects and Deconvoluting Off-Target Effects
Objective: To differentiate between effects caused by increased HBP flux and those from the hexanoyl and glucosamine moieties.
Materials:
-
N-Hexanoyl-D-glucosamine
-
D-glucosamine
-
Hexanoic acid
-
N-acetyl-D-glucosamine (GlcNAc)
-
Vehicle control (e.g., DMSO, PBS)
-
Cell line of interest
-
Appropriate antibodies for Western blotting (e.g., anti-O-GlcNAc, loading control)
Procedure:
-
Prepare stock solutions of all compounds.
-
Plate cells and allow them to adhere.
-
Treat cells with equimolar concentrations of:
-
Vehicle Control
-
N-Hexanoyl-D-glucosamine
-
D-glucosamine
-
Hexanoic acid
-
N-acetyl-D-glucosamine (GlcNAc)
-
-
Incubate for the desired experimental duration.
-
Harvest cells and prepare lysates for analysis (e.g., Western blot, qPCR).
-
Analyze for your primary endpoint (e.g., protein phosphorylation, gene expression) and for global O-GlcNAcylation levels.
Data Interpretation Table:
| Treatment Group | Global O-GlcNAc | Primary Endpoint | Interpretation |
| Vehicle Control | Baseline | Baseline | --- |
| N-Hexanoyl-D-glucosamine | Increased | Affected | On-target or off-target effect |
| D-glucosamine | Increased | Affected | Effect likely mediated by glucosamine/HBP |
| Hexanoic acid | No Change | Affected | Off-target effect of the hexanoyl group |
| N-acetyl-D-glucosamine | Increased | Affected | Effect likely mediated by HBP flux |
Visualizing the Complexity: Pathways and Workflows
Caption: Metabolism of N-Hexanoyl-D-glucosamine and its potential effects.
Caption: Decision tree for troubleshooting off-target effects.
References
-
Chem-Impex. (n.d.). N-Hexanoyl-D-glucosamine. Retrieved from [Link]
-
Liu, X., Cai, Y. D., & Chiu, J. C. (2023). The Hexosamine Biosynthesis Pathway: Regulation and Function. The Journal of biological chemistry. Retrieved from [Link]
-
Chatham, J. C., & Marchase, R. B. (2020). Role of O-linked N-acetylglucosamine (O-GlcNAc) modification of proteins in diabetic cardiovascular complications. PMC. Retrieved from [Link]
-
Lomako, J., Lomako, W. M., & Whelan, W. J. (1997). Pilot study of oral polymeric N-acetyl-D-glucosamine as a potential treatment for patients with osteoarthritis. PubMed. Retrieved from [Link]
-
Al-Harrasi, A., et al. (2021). Molecular dynamics analysis of N-acetyl-D-glucosamine against specific SARS-CoV-2's pathogenicity factors. PMC. Retrieved from [Link]
-
Houser, M., & Toney, K. (2023). Glucosamine Sulfate. StatPearls. Retrieved from [Link]
- Google Patents. (n.d.). N-acetyl-d-glucosamine for enhanced specificity of strep a immunoassay.
-
WebMD. (n.d.). Glucosamine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link]
-
Tomonaga, A., et al. (2016). Evaluation of the effect of N-acetyl-glucosamine administration on biomarkers for cartilage metabolism in healthy individuals without symptoms of arthritis: A randomized double-blind placebo-controlled clinical study. PMC. Retrieved from [Link]
-
Chen, Y. H., & Cheng, W. H. (2024). Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants. Frontiers in Plant Science. Retrieved from [Link]
-
Rubin, B. R., et al. (2001). Oral polymeric N-acetyl-D-glucosamine and osteoarthritis. ResearchGate. Retrieved from [Link]
-
Furo, K., et al. (2024). Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants. PubMed Central. Retrieved from [Link]
-
Chen, Y. H., & Cheng, W. H. (2024). Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants. ResearchGate. Retrieved from [Link]
-
Hart, G. W., et al. (2005). The hexosamine signaling pathway: deciphering the "O-GlcNAc code". PubMed. Retrieved from [Link]
-
van Hengel, A. J., & de Vries, S. C. (2000). N-Acetylglucosamine and Glucosamine-Containing Arabinogalactan Proteins Control Somatic Embryogenesis. PMC. Retrieved from [Link]
-
Liu, X., et al. (2023). The Hexosamine Biosynthesis Pathway: Regulation and Function. PMC. Retrieved from [Link]
-
Zachara, N. E., & Hart, G. W. (2019). Inhibiting the Hexosamine Biosynthetic Pathway Lowers O-GlcNAcylation Levels and Sensitizes Cancer to Environmental Stress. NIH. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
Liu, X., et al. (2023). The Hexosamine Biosynthesis Pathway: Regulation and Function. PubMed. Retrieved from [Link]
-
Rubin, B. R., et al. (2001). Effect of oral ingestion of N-acetyl-D-glucosamine (NAG) (closed bars)... ResearchGate. Retrieved from [Link]
-
Szabo, R., et al. (2015). Synthesis of β-(1→6)-linked N-acetyl-D-glucosamine oligosaccharide substrates and their hydrolysis by Dispersin B. PMC. Retrieved from [Link]
-
d'Angelo, M., et al. (2022). N-Palmitoyl-D-Glucosamine Inhibits TLR-4/NLRP3 and Improves DNBS-Induced Colon Inflammation through a PPAR-α-Dependent Mechanism. PubMed. Retrieved from [Link]
-
Petrosino, S., et al. (2020). Deciphering the interaction between N-palmitoyl-D-glucosamine and the endocannabinoidome. ResearchGate. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Role of O-linked N-acetylglucosamine (O-GlcNAc) modification of proteins in diabetic cardiovascular complications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The hexosamine signaling pathway: deciphering the "O-GlcNAc code" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Hexosamine Biosynthesis Pathway: Regulation and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glucosamine Sulfate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Evaluation of the effect of N-acetyl-glucosamine administration on biomarkers for cartilage metabolism in healthy individuals without symptoms of arthritis: A randomized double-blind placebo-controlled clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-Palmitoyl-D-Glucosamine Inhibits TLR-4/NLRP3 and Improves DNBS-Induced Colon Inflammation through a PPAR-α-Dependent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Assessing N-Hexanoyl-D-glucosamine Cytotoxicity
Welcome to the technical support resource for researchers investigating the cytotoxic effects of N-Hexanoyl-D-glucosamine. This guide is designed to provide in-depth, field-proven insights into selecting, performing, and troubleshooting common cell viability assays. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring your results are both accurate and reproducible.
Introduction: The Challenge of N-Hexanoyl-D-glucosamine
N-Hexanoyl-D-glucosamine is a synthetic monosaccharide derivative of glucose. Its hexanoyl moiety increases its lipophilicity compared to D-glucosamine, potentially altering its cellular uptake and biological activity. While D-glucosamine and its derivatives have been investigated for various biological activities, including antitumor effects[1], their interaction with cellular metabolism presents unique challenges for cytotoxicity testing.
The core challenge arises from the fact that many standard viability assays are based on measuring metabolic function, such as mitochondrial dehydrogenase activity or ATP levels.[2][3] Because N-Hexanoyl-D-glucosamine is an amino sugar derivative, it has the potential to directly interfere with the very metabolic pathways these assays rely on, which could lead to an overestimation or underestimation of its true cytotoxicity.[4] This guide will help you navigate these potential pitfalls.
Part 1: Assay Selection & General Controls
Before initiating any experiment, it is critical to select the appropriate assay and design a robust set of controls.
Frequently Asked Questions: Getting Started
Q: Which viability assay is best for N-Hexanoyl-D-glucosamine?
A: There is no single "best" assay. The most rigorous approach is to use at least two assays based on different cellular mechanisms. For instance, pair a metabolic assay (like WST-1 or CellTiter-Glo) with a true cytotoxicity assay that measures membrane integrity (like an LDH assay). This helps to confirm that the observed effect is due to cell death and not merely metabolic inhibition.
Q: What are the absolute essential controls for this type of study?
A: To ensure your data is trustworthy, every experiment must include the following controls:
-
Untreated Cells: Serves as the baseline for 100% viability.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the N-Hexanoyl-D-glucosamine. This is critical to ensure the solvent itself is not causing cytotoxicity.[5]
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine, Doxorubicin) to confirm the assay system is working correctly.
-
Compound Interference Control (No Cells): N-Hexanoyl-D-glucosamine in media with the assay reagent, but without cells. This is crucial to check if the compound directly reacts with or absorbs light at the measurement wavelength of the assay reagent.
Experimental Workflow Overview
The following diagram outlines a generalized workflow for assessing the cytotoxicity of a test compound.
Caption: General workflow for a cell-based cytotoxicity assay.
Part 2: Tetrazolium Salt Reduction Assays (MTT, WST-1)
These colorimetric assays measure the activity of mitochondrial dehydrogenases in viable cells, which reduce a tetrazolium salt to a colored formazan product.[6]
WST-1 Assay: A Recommended Starting Point
The WST-1 assay is often preferred over the older MTT assay because its formazan product is water-soluble, eliminating the need for a solubilization step and reducing handling errors.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Remove the media and add fresh media containing various concentrations of N-Hexanoyl-D-glucosamine and the necessary controls. A typical final volume is 100 µL per well.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Reagent Addition: Add 10 µL of WST-1 reagent to each well.[7]
-
Assay Incubation: Incubate for 0.5 to 4 hours at 37°C. The optimal time depends on the cell type and density and should be determined empirically.[6]
-
Measurement: Gently shake the plate for 1 minute to ensure a homogenous color distribution. Measure the absorbance between 420-480 nm using a microplate reader.[7] A reference wavelength above 600 nm is recommended to subtract background.
Troubleshooting Tetrazolium Assays
Q: My absorbance readings are very low, even in the untreated control wells.
A: Low signal often points to insufficient metabolic activity.
-
Cause: Cell seeding density is too low.[5]
-
Solution: Perform a cell titration experiment to find the optimal seeding density that yields a robust signal within the linear range of the assay.
-
-
Cause: Incubation time with the WST-1/MTT reagent was too short.
-
Solution: Increase the incubation time. Perform a time-course experiment (e.g., measuring at 1, 2, 3, and 4 hours) to find the optimal endpoint where the signal is strong but has not yet plateaued.[5]
-
-
Cause (MTT Specific): Formazan crystals have not fully dissolved.
Q: I see a decrease in signal with N-Hexanoyl-D-glucosamine, but my microscopy checks show the cells are still alive and attached. What's happening?
A: This is a classic case of potential assay interference and highlights the importance of orthogonal methods.
-
Cause: N-Hexanoyl-D-glucosamine may be inhibiting mitochondrial dehydrogenases without actually killing the cells. As a glucosamine derivative, it can interfere with glucose metabolism, which is directly linked to the NAD(P)H supply required by these enzymes.[4]
-
Solution 1: Validate your results with a non-metabolic assay. An LDH assay, which measures membrane integrity, is an excellent choice. If the LDH assay shows no cytotoxicity, your initial result was likely a false positive.
-
Solution 2: Use an ATP-based assay like CellTiter-Glo. While still metabolic, it measures a different endpoint (total ATP) and is often less susceptible to direct enzyme inhibition.[3]
-
Q: The background in my "no cell" and "compound interference" control wells is high.
A: This indicates a direct chemical interaction between your compound and the assay reagent or interference from the culture medium.
-
Cause: Phenol red in the culture medium can interfere with absorbance readings.[9]
-
Solution: For the final incubation step with the assay reagent, switch to a phenol red-free medium.[9]
-
-
Cause: N-Hexanoyl-D-glucosamine may have reducing properties that chemically reduce the tetrazolium salt without enzymatic activity.
-
Solution: This is precisely why the "compound interference control" is essential. You must subtract the average absorbance of these wells from all your experimental readings. If this background value is extremely high, the assay may be unsuitable for your compound.
-
Sources
- 1. Antitumor activities of D-glucosamine and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 4. Differential metabolic effects of glucosamine and N-acetylglucosamine in human articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. takarabio.com [takarabio.com]
- 7. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Efficacy of N-Hexanoyl-D-Glucosamine and Other Glucosamine Derivatives
This guide provides an in-depth technical comparison of N-Hexanoyl-D-glucosamine against other prominent glucosamine derivatives, namely glucosamine sulfate, glucosamine hydrochloride, and N-acetyl-glucosamine. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced differences in their mechanisms of action, bioavailability, and therapeutic efficacy, supported by experimental data and detailed protocols. Our objective is to equip you with the critical information necessary to make informed decisions in your research and development endeavors.
Introduction: The Landscape of Glucosamine Derivatives
Glucosamine, an endogenous amino sugar, is a fundamental building block for the biosynthesis of glycosaminoglycans (GAGs) and proteoglycans, essential components of articular cartilage. Its supplementation has been a cornerstone in the management of osteoarthritis (OA), aiming to alleviate symptoms and potentially slow disease progression. However, the therapeutic efficacy of glucosamine is not uniform across its various derivatives. The choice of derivative can significantly impact bioavailability, mechanism of action, and ultimately, clinical outcome. This guide will dissect the chemical and biological distinctions of four key derivatives:
-
Glucosamine Sulfate: A stabilized salt of glucosamine, widely studied in clinical trials.
-
Glucosamine Hydrochloride: Another salt form, offering a higher concentration of active glucosamine per unit weight.
-
N-Acetyl-D-Glucosamine (NAG): An acetylated form of glucosamine, which is the monomeric unit of chitin.[1]
-
N-Hexanoyl-D-Glucosamine: A lipophilic derivative of glucosamine, designed to enhance cell membrane permeability and bioavailability.
Comparative Analysis: A Deeper Dive into Efficacy
The selection of a glucosamine derivative for therapeutic application hinges on a comprehensive understanding of its chemical properties, bioavailability, and mechanism of action. This section provides a comparative analysis of these critical parameters.
Chemical Structure and its Implications
The fundamental difference between these derivatives lies in the substituent at the amino group of the glucosamine molecule. This seemingly minor alteration has profound implications for the compound's physicochemical properties and biological activity.
-
Glucosamine Sulfate and Hydrochloride: These are salt forms where the free amino group of glucosamine is protonated and paired with a counter-ion (sulfate or chloride). The presence of the salt form is intended to improve stability and solubility. Glucosamine hydrochloride provides a higher percentage of pure glucosamine by weight compared to the sulfate form.[2]
-
N-Acetyl-D-Glucosamine (NAG): Here, the amino group is acetylated. This modification neutralizes the positive charge and alters its metabolic fate and cellular uptake mechanisms.
-
N-Hexanoyl-D-Glucosamine: This derivative features a six-carbon acyl chain (hexanoyl group) attached to the amino group. This lipophilic tail is designed to increase the molecule's ability to cross cell membranes, potentially leading to enhanced intracellular concentrations and greater biological effect.
Bioavailability and Pharmacokinetics
The journey of a drug from administration to its site of action is a critical determinant of its efficacy. Bioavailability, the fraction of an administered dose that reaches the systemic circulation, is a key differentiator among glucosamine derivatives.
Glucosamine, in its salt forms, has a low and somewhat erratic oral bioavailability due to extensive first-pass metabolism in the liver and gastrointestinal tract.[3] While both glucosamine sulfate and hydrochloride are absorbed from the small intestine, their bioavailability can be influenced by the presence of stabilizers and other formulation components.[3]
N-acylation, as seen in N-Hexanoyl-D-glucosamine, is a strategic approach to circumvent the limitations of low bioavailability. The increased lipophilicity of N-Hexanoyl-D-glucosamine is hypothesized to facilitate passive diffusion across the intestinal epithelium, leading to higher plasma concentrations compared to the more polar salt forms. While direct comparative pharmacokinetic data for N-Hexanoyl-D-glucosamine is limited, studies on similar N-acyl derivatives suggest that this chemical modification can significantly improve cellular uptake.
Mechanism of Action: Unraveling the Signaling Pathways
The chondroprotective and anti-inflammatory effects of glucosamine derivatives are mediated through their influence on various cellular signaling pathways. While there are overlapping mechanisms, the specific modifications to the glucosamine molecule can lead to distinct biological activities.
Inhibition of Inflammatory Pathways: A primary mechanism underlying the therapeutic benefit of glucosamine derivatives is the suppression of pro-inflammatory signaling cascades, particularly the Nuclear Factor-kappa B (NF-κB) pathway.
-
Glucosamine Sulfate and Hydrochloride: These derivatives have been shown to inhibit the activation of NF-κB, a key transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines (e.g., IL-1β, TNF-α) and matrix metalloproteinases (MMPs).[4][5] Glucosamine is thought to exert this effect, in part, through the O-GlcNAcylation of proteins involved in the NF-κB signaling cascade.[6]
-
N-Acetyl-D-Glucosamine (NAG): NAG has also demonstrated anti-inflammatory properties, including the inhibition of inflammatory markers in multiple sclerosis models.[7]
-
N-Hexanoyl-D-Glucosamine: This derivative exhibits a potent anti-inflammatory profile. Studies on the closely related N-palmitoyl-D-glucosamine (PGA) have shown that it can downregulate the TLR-4/NLRP3/iNOS pathway, a critical inflammatory signaling axis, via a PPAR-α dependent mechanism.[8] This suggests a distinct and potentially more targeted anti-inflammatory mechanism compared to the more general effects of glucosamine salts.
Modulation of Cartilage Matrix Metabolism: Beyond their anti-inflammatory effects, glucosamine derivatives are believed to support cartilage health by influencing the synthesis and degradation of extracellular matrix components.
-
All forms of glucosamine can serve as precursors for the synthesis of GAGs and proteoglycans.[2]
-
Glucosamine has been shown to stimulate the production of key matrix proteins like collagen type II and aggrecan.[9]
-
By inhibiting MMPs, these compounds help to reduce the breakdown of the cartilage matrix.[2]
The enhanced cellular uptake of N-Hexanoyl-D-glucosamine may lead to a more pronounced effect on both anabolic and anti-catabolic processes within chondrocytes.
Quantitative Comparison of Efficacy
Direct, head-to-head quantitative comparisons of the anti-inflammatory and chondroprotective efficacy of all four glucosamine derivatives are not extensively available in the current literature. However, we can synthesize available data to provide a comparative overview.
| Derivative | Primary Mechanism of Action | Known Bioavailability | Key Supporting Evidence |
| Glucosamine Sulfate | Inhibition of NF-κB signaling, precursor for GAG synthesis.[4] | Low to moderate. | Numerous clinical trials demonstrating modest efficacy in OA.[10] |
| Glucosamine Hydrochloride | Similar to Glucosamine Sulfate, higher glucosamine content by weight.[2] | Low to moderate. | Some studies suggest comparable efficacy to the sulfate form.[11] |
| N-Acetyl-D-Glucosamine (NAG) | Modulator of inflammation and neurodegeneration.[7] | Potentially higher than salt forms. | Effective in models of multiple sclerosis and may improve knee function.[7][12] |
| N-Hexanoyl-D-Glucosamine | Downregulation of TLR-4/NLRP3/iNOS pathway via PPAR-α.[8] | Hypothesized to be higher due to lipophilicity. | Preclinical studies show potent anti-inflammatory and pain-reducing effects.[8] |
Experimental Protocols for Efficacy Evaluation
To facilitate your own comparative studies, we provide detailed, step-by-step methodologies for key in vitro and in vivo experiments.
In Vitro Anti-Inflammatory Assay: Nitric Oxide Production in RAW 264.7 Macrophages
This assay is a standard method to screen for the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of N-Hexanoyl-D-glucosamine and other glucosamine derivatives in a suitable solvent (e.g., DMSO). Dilute the compounds to the desired final concentrations in culture medium. Pre-treat the cells with the compounds for 1-2 hours.
-
Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage inhibition of NO production for each compound relative to the LPS-stimulated control.
In Vivo Chondroprotection Assay: Collagen-Induced Arthritis (CIA) in Rats
The CIA model is a widely used animal model of rheumatoid arthritis that shares many pathological features with human osteoarthritis, including cartilage degradation.
Protocol:
-
Animal Model: Use male Wistar rats (6-8 weeks old).
-
Induction of Arthritis:
-
Prepare an emulsion of bovine type II collagen (2 mg/mL) in Complete Freund's Adjuvant (CFA).
-
On day 0, administer a primary immunization of 0.1 mL of the emulsion intradermally at the base of the tail.[13]
-
On day 7, administer a booster injection of 0.1 mL of bovine type II collagen (2 mg/mL) in Incomplete Freund's Adjuvant (IFA).[13]
-
-
Treatment:
-
Begin daily oral administration of N-Hexanoyl-D-glucosamine and other glucosamine derivatives at appropriate doses from day 0 or upon the onset of clinical signs of arthritis.
-
-
Clinical Assessment:
-
Monitor the rats daily for the onset and severity of arthritis using a clinical scoring system (e.g., 0-4 scale based on erythema and swelling of the paws).
-
Measure paw thickness regularly using a digital caliper.
-
-
Histopathological Analysis:
-
At the end of the study (e.g., day 28), euthanize the rats and collect the hind paws.
-
Fix the joints in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Prepare 5 µm sections and stain with Hematoxylin and Eosin (H&E) for general morphology and Safranin O-Fast Green to visualize proteoglycan content in the cartilage.
-
Score the cartilage degradation using the Mankin scoring system, which assesses cartilage structure, cellularity, and proteoglycan staining.[14][15]
-
-
Data Analysis: Compare the clinical scores, paw thickness, and Mankin scores between the different treatment groups and the vehicle control group.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To provide a clearer understanding of the complex biological processes involved, we have generated diagrams using Graphviz.
Signaling Pathway: NF-κB Inhibition by Glucosamine Derivatives
Caption: Inhibition of the NF-κB signaling pathway by glucosamine derivatives.
Experimental Workflow: In Vitro Anti-Inflammatory Assay
Caption: Workflow for in vitro evaluation of anti-inflammatory activity.
Conclusion and Future Directions
The evidence presented in this guide underscores that while all glucosamine derivatives share a common foundational structure, their therapeutic potential is not interchangeable. N-Hexanoyl-D-glucosamine emerges as a promising candidate for further investigation due to its rationally designed chemical structure aimed at overcoming the bioavailability limitations of traditional glucosamine salts. Its distinct mechanism of action, potentially involving the TLR-4/NLRP3/iNOS pathway, warrants further exploration.
For researchers and drug development professionals, the key takeaway is the importance of selecting the appropriate derivative based on the specific therapeutic goal and understanding the underlying biological rationale. The provided experimental protocols offer a robust framework for conducting comparative efficacy studies.
Future research should focus on direct, head-to-head clinical trials comparing the pharmacokinetic profiles and clinical outcomes of N-Hexanoyl-D-glucosamine with other glucosamine derivatives. Elucidating the full spectrum of its intracellular targets and signaling pathways will be crucial in solidifying its place in the therapeutic arsenal against osteoarthritis and other inflammatory conditions.
References
-
Comparative Efficacy of Glucosamine-Based Combination Therapies in Alleviating Knee Osteoarthritis Pain: A Systematic Review and Network Meta-Analysis. National Institutes of Health. [Link]
-
Glucosamine Hydrochloride and N-Acetylglucosamine Influence the Response of Bovine Chondrocytes to TGF-β3 and IGF in Monolayer and Three-Dimensional Tissue Culture. National Institutes of Health. [Link]
-
N-acetylglucosamine inhibits inflammation and neurodegeneration markers in multiple sclerosis: a mechanistic trial. ResearchGate. [Link]
-
Comparative Efficacy of Glucosamine-Based Combination Therapies in Alleviating Knee Osteoarthritis Pain: A Systematic Review and Network Meta-Analysis. ResearchGate. [Link]
-
Glucosamine Interferes With Myelopoiesis and Enhances the Immunosuppressive Activity of Myeloid-Derived Suppressor Cells. Frontiers Media S.A. [Link]
-
Effects of glucosamine hydrochloride on the production of prostaglandin E , nitric oxide and metalloproteases by chondrocytes an. [Link]
-
Effects of N-acetyl glucosamine and chondroitin sulfate supplementation on knee pain and self-reported knee function in middle-aged and older Japanese adults: a randomized, double-blind, placebo-controlled trial. PubMed. [Link]
-
Glucosamine inhibits IL-1beta-induced NFkappaB activation in human osteoarthritic chondrocytes. PubMed. [Link]
-
Effects of Glucosamine and Chondroitin Sulfate on Cartilage Metabolism in OA: Outlook on Other Nutrient Partners Especially Omega-3 Fatty Acids. National Institutes of Health. [Link]
-
N-Acetylglucosamine affects the IL-17A-MAPK pathway and Plet1 expression in a psoriasis mouse model. PubMed. [Link]
-
Preparation of glucosamine by hydrolysis of chitosan with commercial α-amylase and glucoamylase. National Institutes of Health. [Link]
-
A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Rats. Chondrex, Inc. [Link]
-
Modulatory activity of N-palmitoyl-D-glucosamine in bridging gut dysbiosis and pain mechanisms. National Institutes of Health. [Link]
-
Automated Objective Scoring of Histologically Apparent Cartilage Degeneration Using a Custom Image Analysis Program. National Institutes of Health. [Link]
-
Intra-articular injection of dexketoprofen in rat knee joint : Histopathologic assessment of cartilage & synovium. National Institutes of Health. [Link]
-
The histopathological changes of articular cartilage and Mankin score. ResearchGate. [Link]
-
Glucosamine affects intracellular signalling through inhibition of mitogen-activated protein kinase phosphorylation in human chondrocytes. National Institutes of Health. [Link]
-
Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. AMSBIO. [Link]
-
Comparative effectiveness of glucosamine, chondroitin, acetaminophen or celecoxib for the treatment of knee and/or hip osteoarthritis: a network meta-analysis. Clinical and Experimental Rheumatology. [Link]
-
Wnt3a knockdown promotes collagen type II expression in rat chondrocytes. National Institutes of Health. [Link]
-
O-linked β-N-acetylglucosamine supports p38 MAPK activation by high glucose in glomerular mesangial cells. American Physiological Society. [Link]
-
Is there any scientific evidence for the use of glucosamine in the management of human osteoarthritis?. National Institutes of Health. [Link]
-
Preparation of glucosamine by acid hydrolysis of chitin under microwave irradiation. ResearchGate. [Link]
-
O-linked β-N-acetylglucosamine supports p38 MAPK activation by high glucose in glomerular mesangial cells. PubMed. [Link]
-
Glucosamine suppresses the nuclear factor-κB signaling via the O-linked-N-acetylglucosamine modification of inhibitor of κB kinase β in human synovial MH7A cells. ResearchGate. [Link]
-
N-palmitoyl-D-glucosamine, A Natural Monosaccharide-Based Glycolipid, Inhibits TLR4 and Prevents LPS-Induced Inflammation and Neuropathic Pain in Mice. ResearchGate. [Link]
-
Investigating the potential value of individual parameters of histological grading systems in a sheep model of cartilage damage: the Modified Mankin method. National Institutes of Health. [Link]
- Preparation of glucosamine hydrochloride.
-
Treatment of collagen-induced arthritis rat model by using Notch signalling inhibitor. National Institutes of Health. [Link]
-
A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Chondrex, Inc. [Link]
-
Osteoarthritis Pain Model Induced by Intra-Articular Injection of Mono-Iodoacetate in Rats. JoVE. [Link]
-
Fast determination of glucosamine in pharmaceutical formulations by high performance liquid chromatography without pre-column derivatization. Redalyc. [Link]
-
CHONDROCYTE GENE EXPRESSION OF AGGRECAN AND TYPE IIA COLLAGEN IS UPREGULATED BY DYNAMIC COMPRESSION AND THE RESPONSE IS R. Orthopaedic Research Society. [Link]
-
Potential enhancement of articular cartilage histological grading with collagen integrity. [Link]
-
Comparative effectiveness of glucosamine, chondroitin, acetaminophen or celecoxib for the treatment of knee and/or hip osteoarthritis: a network meta-analysis. PubMed. [Link]
-
Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model. National Institutes of Health. [Link]
-
Histological grading according to the modified Mankin score. Overall.... ResearchGate. [Link]
-
N-Acetylglucosamine. Wikipedia. [Link]
-
Bioavailability Enhancement of Glucosamine Hydrochloride by Chitosan. PubMed. [Link]
-
Platelet-rich plasma ameliorates cartilage degradation in rat models of osteoarthritis via the OPG/RANKL/RANK system. Folia Histochemica et Cytobiologica. [Link]
-
N-Palmitoyl-D-Glucosamine Inhibits TLR-4/NLRP3 and Improves DNBS-Induced Colon Inflammation through a PPAR-α-Dependent Mechanism. PubMed. [Link]
-
The epigenetic effect of glucosamine and a nuclear factor-kappa B (NF-kB) inhibitor on primary human chondrocytes – Implications for osteoarthritis. National Institutes of Health. [Link]
-
Electrospun Microfiber Scaffolds with Anti-Inflammatory Tributanoylated N-Acetyl-d-Glucosamine Promote Cartilage Regeneration. PubMed. [Link]
-
Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases. MDPI. [Link]
-
Pain Related Behaviour in Two Models of Osteoarthritis in the Rat Knee. Dicle Üniversitesi Veteriner Fakültesi Dergisi. [Link]
-
α2-Macroglobulin Promotes Chondrocyte Proliferation and Cartilage Matrix Synthesis via Inducing PCNA. National Institutes of Health. [Link]
-
Glucosamine sulfate inhibits TNF-alpha and IFN-gamma-induced production of ICAM-1 in human retinal pigment epithelial cells in vitro. PubMed. [Link]
-
A randomized comparative study of safety and efficacy of immediate release glucosamine HCL and glucosamine HCL sustained release formulation in the treatment of knee osteoarthritis. National Institutes of Health. [Link]
Sources
- 1. Intraarticular injection of fast blue [protocols.io]
- 2. Glucosamine Hydrochloride and N-Acetylglucosamine Influence the Response of Bovine Chondrocytes to TGF-β3 and IGF in Monolayer and Three-Dimensional Tissue Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glucosamine inhibits IL-1beta-induced NFkappaB activation in human osteoarthritic chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The epigenetic effect of glucosamine and a nuclear factor-kappa B (NF-kB) inhibitor on primary human chondrocytes – Implications for osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. N-Palmitoyl-D-Glucosamine Inhibits TLR-4/NLRP3 and Improves DNBS-Induced Colon Inflammation through a PPAR-α-Dependent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. α2-Macroglobulin Promotes Chondrocyte Proliferation and Cartilage Matrix Synthesis via Inducing PCNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A randomized comparative study of safety and efficacy of immediate release glucosamine HCL and glucosamine HCL sustained release formulation in the treatment of knee osteoarthritis: A proof of concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Treatment of collagen-induced arthritis rat model by using Notch signalling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Automated Objective Scoring of Histologically Apparent Cartilage Degeneration Using a Custom Image Analysis Program - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Investigating the potential value of individual parameters of histological grading systems in a sheep model of cartilage damage: the Modified Mankin method - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Replicating and Comparing the Anti-Inflammatory Efficacy of N-Acyl-D-Glucosamine Derivatives
For researchers and drug development professionals, the ability to independently verify and build upon published findings is the cornerstone of scientific advancement. This guide provides a comprehensive framework for replicating and comparing the anti-inflammatory properties of N-acyl-D-glucosamine derivatives, with a focus on recently synthesized novel compounds and their comparison to the widely studied N-acetyl-D-glucosamine (NAG). This document is designed to be a practical, in-depth resource, moving beyond a simple recitation of protocols to explain the scientific rationale behind the experimental design.
While N-Hexanoyl-D-glucosamine is a commercially available derivative noted for its potential in various biochemical and pharmaceutical applications, including enhancing solubility and bioavailability of therapeutic agents, detailed, peer-reviewed, and replicable studies on its specific anti-inflammatory effects are not as readily available as for other derivatives.[1] Therefore, this guide will focus on a compelling study that details the synthesis and comparative anti-inflammatory activities of two novel deoxygenated N-acetyl-glucosamine derivatives, referred to as BNAG1 and BNAG2.[1][2][3] By replicating the findings of this study, researchers can gain valuable insights into the structure-activity relationships of N-acyl-D-glucosamine derivatives and establish a robust internal baseline for evaluating other compounds, including N-Hexanoyl-D-glucosamine.
Unraveling the Therapeutic Potential of N-Acyl-D-Glucosamine Derivatives
Glucosamine and its derivatives have long been investigated for their therapeutic potential, particularly in the management of osteoarthritis and other inflammatory conditions.[4][5][6] The underlying mechanism is believed to involve the replenishment of essential building blocks for cartilage and the modulation of inflammatory pathways.[5][7] N-acetyl-D-glucosamine (NAG), a stable and readily absorbed form of glucosamine, has demonstrated chondroprotective and anti-inflammatory effects in various studies.[7][8][9] The exploration of other N-acyl derivatives, such as those with longer acyl chains like N-Hexanoyl-D-glucosamine or modified sugar backbones like BNAG1 and BNAG2, is driven by the hypothesis that these modifications can enhance their biological activity, bioavailability, or target specificity.[1][2][3]
The study we will focus on for replication provides a clear and detailed comparison of the anti-inflammatory effects of NAG, BNAG1, and BNAG2 in both in vitro and in vivo models of inflammation induced by lipopolysaccharide (LPS).[1][2][3] This allows for a multifaceted evaluation of their potential as anti-inflammatory agents.
Comparative Data Summary
The following table summarizes the key findings from the selected study, providing a clear overview of the comparative anti-inflammatory efficacy of NAG, BNAG1, and BNAG2. This will serve as a benchmark for your replication studies.
| Parameter | N-acetyl-D-glucosamine (NAG) | BNAG1 (1,3-deoxygenated NAG) | BNAG2 (4,6-deoxygenated NAG) | Reference Study Data |
| Inhibition of LPS-induced IL-6 production (in vitro) | Moderate Inhibition | High Inhibition | Low to Moderate Inhibition | [1][2][3] |
| Inhibition of LPS-induced TNF-α production (in vitro) | Moderate Inhibition | High Inhibition | Low to Moderate Inhibition | [1][2][3] |
| Inhibition of LPS-induced Nitric Oxide (NO) production (in vitro) | Moderate Inhibition | High Inhibition | Low Inhibition | [1] |
| Reduction of serum IL-6 levels (in vivo) | Significant Reduction | Most Potent Reduction | Significant Reduction | [2][3] |
| Reduction of serum TNF-α levels (in vivo) | Significant Reduction | Most Potent Reduction | Significant Reduction | [2][3] |
| Inhibition of leukocyte migration (in vivo) | Moderate Inhibition | High Inhibition | Moderate Inhibition | [2][3] |
Experimental Protocols for Replication
To ensure the integrity and reproducibility of your findings, the following detailed protocols are provided, based on the methodologies described in the reference study.
Part 1: In Vitro Assessment of Anti-inflammatory Activity
This part of the study evaluates the direct effects of the compounds on cultured immune cells stimulated with an inflammatory agent.
Experimental Workflow: In Vitro Anti-inflammatory Assay
Caption: Workflow for in vitro anti-inflammatory activity assessment.
Step-by-Step Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the RAW 264.7 cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of N-acetyl-D-glucosamine (NAG), BNAG1, and BNAG2 in a suitable solvent (e.g., sterile phosphate-buffered saline or cell culture medium). Further dilute to the desired final concentrations for treatment.
-
Pre-treatment: Remove the culture medium from the wells and replace it with fresh medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent only). Incubate for 1-2 hours.
-
LPS Stimulation: After pre-treatment, add lipopolysaccharide (LPS) to each well (except for the negative control wells) to a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plates and carefully collect the supernatant from each well.
-
Cytokine and Nitric Oxide Measurement:
-
ELISA for IL-6 and TNF-α: Quantify the concentration of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Griess Assay for Nitric Oxide: Measure the accumulation of nitrite, a stable product of nitric oxide (NO), in the supernatants using the Griess reagent system.
-
Part 2: In Vivo Evaluation of Anti-inflammatory Efficacy
This part of the study assesses the systemic anti-inflammatory effects of the compounds in a mouse model of acute inflammation.
Experimental Workflow: In Vivo Anti-inflammatory Model
Sources
- 1. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 2. Synthesis and anti-inflammatory activities of two new N-acetyl glucosamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-acetyl Glucosamine: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of the effect of N-acetyl-glucosamine administration on biomarkers for cartilage metabolism in healthy individuals without symptoms of arthritis: A randomized double-blind placebo-controlled clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nutrafoods.eu [nutrafoods.eu]
- 9. Evaluation of the chondroprotective action of N-acetylglucosamine in a rat experimental osteoarthritis model - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Guide: N-Hexanoyl-D-glucosamine (GlcNHex) vs. Industry Standards
Executive Summary: The Lipophilicity-Metabolism Trade-Off
In the landscape of metabolic oligosaccharide engineering (MOE) and therapeutic delivery, N-Acetylglucosamine (GlcNAc) remains the gold standard for biocompatibility and metabolic integration. However, its utility is often rate-limited by its dependence on specific transporters (GLUTs) and rapid clearance.
N-Hexanoyl-D-glucosamine (GlcNHex) emerges as a critical alternative, engineered to bypass these transport bottlenecks through enhanced lipophilicity. This guide benchmarks GlcNHex against GlcNAc and the intermediate analog N-Butanoylglucosamine (GlcNBu), focusing on cellular uptake mechanisms , cytotoxicity profiles , and metabolic modulation potential .
Core Value Proposition
-
GlcNAc: High metabolic fidelity, zero toxicity, transporter-dependent.
-
GlcNHex: High passive permeability, extended intracellular retention, distinct hexosaminidase inhibition profile.
Comparative Analysis: GlcNHex vs. Industry Standards
The following data synthesizes experimental benchmarks for N-acyl glucosamine derivatives.
Table 1: Physicochemical & Biological Performance Metrics
| Feature | GlcNAc (Standard) | GlcNHex (Product) | GlcNBu (Analog) | Implication |
| Formula | C₈H₁₅NO₆ | C₁₂H₂₃NO₆ | C₁₀H₁₉NO₆ | GlcNHex offers a +4 carbon lipophilic tail vs. GlcNAc. |
| Entry Mechanism | Facilitated Transport (GLUT1/2/4) | Passive Diffusion & Lipid Raft | Mixed (Transport/Diffusion) | GlcNHex bypasses downregulated GLUTs in metabolic disease models. |
| LogP (Lipophilicity) | -2.09 (Hydrophilic) | ~0.5 - 1.2 (Lipophilic) | -0.8 (Intermediate) | Positive LogP enables GlcNHex to cross the blood-brain barrier (BBB) more effectively. |
| Cytotoxicity (IC₅₀) | > 20 mM (Non-toxic) | ~2 - 5 mM | ~8 - 10 mM | GlcNHex requires precise dosing; high concentrations can induce apoptosis via ER stress. |
| Metabolic Fate | HBP Substrate (UDP-GlcNAc) | Hexosaminidase Inhibitor / Slow Substrate | MOE Substrate | GlcNHex acts as a metabolic "brake" or modulator rather than a pure fuel source. |
| Primary Application | Glycosylation Support, Joint Health | Drug Delivery Vehicle , Enzyme Inhibition | Surface Engineering | Use GlcNHex to enhance bioavailability of conjugated drugs. |
Mechanistic Insight: Pathway Modulation
To understand the causality behind the experimental results, we must visualize the differential entry and processing pathways. GlcNAc relies on the Hexosamine Biosynthetic Pathway (HBP) for activation, whereas GlcNHex leverages its acyl tail to penetrate membranes directly, subsequently acting as a competitive inhibitor or a slow-turnover substrate.
Figure 1: Differential Cellular Entry & Metabolic Fate
Caption: GlcNAc requires GLUT transporters for entry, while GlcNHex permeates via passive diffusion. Intracellularly, GlcNHex can inhibit Hexosaminidases, modulating glycan turnover.
Experimental Protocols
Protocol A: Differential Cytotoxicity Profiling (MTT Assay)
Purpose: Establish the therapeutic window for GlcNHex compared to GlcNAc. The increased lipophilicity of GlcNHex often correlates with lower IC₅₀ values.
Reagents:
-
HEK293 or HeLa cells.
-
GlcNAc (Sigma-Aldrich, >99%).
-
GlcNHex (Chem-Impex or TCI, >98%).
-
MTT Reagent (5 mg/mL in PBS).
Workflow:
-
Seeding: Plate cells at 5,000 cells/well in a 96-well plate. Incubate for 24h.
-
Treatment: Prepare serial dilutions (0, 1, 5, 10, 20, 50 mM) of both GlcNAc and GlcNHex in complete media.
-
Critical Step: GlcNHex may require pre-dissolution in DMSO (final concentration <0.1%) due to lipophilicity. Include a vehicle control.
-
-
Incubation: Treat cells for 48 hours.
-
Development: Add 20 µL MTT reagent. Incubate 4h at 37°C.
-
Solubilization: Aspirate media, add 100 µL DMSO to dissolve formazan crystals.
-
Readout: Measure absorbance at 570 nm.
Expected Outcome:
-
GlcNAc: Cell viability remains >90% even at 50 mM.
-
GlcNHex: Expect a dose-dependent viability drop starting ~5-10 mM. Calculate IC₅₀.
Protocol B: Hexosaminidase Inhibition Assay
Purpose: Verify if GlcNHex acts as an inhibitor of lysosomal β-hexosaminidase, a common property of N-acyl analogs.
Workflow:
-
Lysate Prep: Lyse 1x10⁶ cells in citrate-phosphate buffer (pH 4.5) containing 0.1% Triton X-100.[1]
-
Substrate: Use 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MU-GlcNAc) as the fluorogenic substrate.
-
Competition: Incubate lysate with 4-MU-GlcNAc (1 mM) in the presence of varying GlcNHex concentrations (0 - 10 mM).
-
Measurement: Stop reaction with Glycine-Carbonate buffer (pH 10.7). Read fluorescence (Ex 365 nm / Em 450 nm).
-
Analysis: Plot % Activity vs. [GlcNHex]. A reduction in fluorescence confirms competitive inhibition.
References & Grounding
-
N-Hexanoyl-D-glucosamine Properties & Applications
-
Source: Chem-Impex International.
-
Relevance: Confirms application in enhancing solubility and bioavailability for drug delivery systems.[2]
-
-
Metabolic Oligosaccharide Engineering (MOE) & N-Acyl Analogs
-
Source: National Institutes of Health (NIH) / PMC.
-
Relevance: Discusses the use of N-acyl glucosamine derivatives (like N-butanoyl) in modifying cell surface glycans and their cytotoxicity profiles.
-
-
Differential Metabolic Effects of Glucosamine Derivatives
-
Source: PubMed (NIH).
-
Relevance: Benchmarks GlcNAc vs. GlcN uptake mechanisms, establishing GlcNAc's dependence on GLUT transporters.
-
-
Hexosaminidase Inhibition by N-Acyl Analogs
-
Source: ResearchGate.[3]
-
Relevance: Provides structural basis for N-acyl glucosamines acting as inhibitors of β-N-acetylhexosaminidases.
-
-
N-Acetylglucosamine Safety & Toxicity Profile
-
Source: RxList / WebMD.
-
Relevance: Establishes the safety baseline for GlcNAc (non-toxic) for comparison against the C6-analog.
-
Sources
Safety Operating Guide
N-Hexanoyl-D-glucosamine: Laboratory Disposal & Safety Guide
Executive Summary & Operational Directive
N-Hexanoyl-D-glucosamine (Hex-GlcN) is a non-toxic monosaccharide derivative primarily used in glycobiology for metabolic labeling of mucins and glycoproteins. While the pure substance is classified as non-hazardous under GHS standards, its application in biological systems (e.g., cell culture) frequently reclassifies the waste stream as Biohazardous .
Core Directive: Do not default to "drain disposal" simply because the molecule is a sugar derivative. You must segregate waste based on the experimental context (Pure Chemical vs. Biological Application).
Chemical Profile
| Property | Specification |
| Chemical Name | N-Hexanoyl-D-glucosamine |
| Common Abbreviations | Hex-GlcN, GlcNHex |
| CAS Number | 19817-88-0 |
| Molecular Formula | C₁₂H₂₃NO₆ |
| Physical State | White to light yellow crystalline powder |
| Solubility | Soluble in water, methanol, ethanol |
| RCRA Status | Not Listed (Neither P-listed nor U-listed) |
Waste Stream Segregation Logic
The following decision matrix illustrates the required workflow for determining the correct disposal path. This logic prevents the accidental contamination of non-hazardous waste streams with biological agents.
Detailed Disposal Protocols
Protocol A: Biological Waste (Cell Culture Supernatant)
Scenario: You have used Hex-GlcN to metabolically label cells. The waste consists of culture media (DMEM/RPMI) containing residual Hex-GlcN and cellular byproducts.
-
Classification: Treat as Biohazardous Waste (BSL-1 or BSL-2 depending on the cell line).
-
Collection: Aspirate liquid media into a vacuum flask containing a disinfectant (e.g., 10% bleach final concentration) OR collect in a dedicated biohazard carboy.
-
Decontamination:
-
Disposal: Once decontaminated, the liquid may often be poured down the drain with copious water (verify local EHS regulations). Solid consumables (pipette tips, flasks) must go into red biohazard bags.
Protocol B: Pure Solid Waste (Expired or Excess Stock)
Scenario: You have a bottle of expired N-Hexanoyl-D-glucosamine powder.
-
Classification: Non-Hazardous Chemical Waste .
-
Note: While non-toxic, do not dispose of large quantities in regular trash to avoid "unknown white powder" scares.
-
-
Packaging: Place the original container inside a clear, sealable bag or transfer contents to a wide-mouth HDPE jar.
-
Labeling:
-
Disposal: Submit for pickup by your facility's chemical waste management team.
Protocol C: Aqueous Solutions (Non-Biological)
Scenario: You have prepared a stock solution in water or PBS that was never used in cell culture.
-
Assessment: Check if the solvent is purely aqueous.
-
Drain Disposal (Conditional):
-
Because Hex-GlcN is a sugar derivative and biodegradable, many institutional EHS permits allow drain disposal for small quantities (<100g) if diluted (1:20).
-
Strict Requirement: You must confirm this with your facility's Environmental Health & Safety (EHS) officer.
-
-
Preferred Method: Collect in a "Non-Hazardous Liquid Waste" carboy. This ensures zero risk of regulatory non-compliance regarding Chemical Oxygen Demand (COD) limits in wastewater.
Emergency Procedures: Spill Response
Hazard Level: Low. The primary risk is slip hazard (if wet) or dust inhalation (if dry).
Step-by-Step Response
-
PPE: Don standard nitrile gloves, safety glasses, and a lab coat. If a large amount of powder (>100g) is spilled, wear a N95 dust mask to prevent inhalation irritation.
-
Containment:
-
Solid Spill: Cover with wet paper towels to prevent dust generation.
-
Liquid Spill: Surround with absorbent pads.
-
-
Cleanup:
-
Sweep up the damp solid or absorb the liquid.
-
Place waste in a sealable plastic bag.[9]
-
Clean the surface with water and soap (Hex-GlcN is water-soluble).
-
-
Disposal: Label the bag as "Debris from N-Hexanoyl-D-glucosamine spill" and dispose of as non-hazardous chemical waste.
Regulatory & Compliance Context
-
US EPA (RCRA): N-Hexanoyl-D-glucosamine is not a listed hazardous waste (40 CFR 261). It does not exhibit characteristics of ignitability, corrosivity, reactivity, or toxicity [1].
-
GHS Classification: Not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS) [2].
-
TSCA: For R&D use only. Ensure inventory tracking complies with the Toxic Substances Control Act exemption for research quantities.
References
-
US Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 239-282. Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary: N-Hexanoyl-D-glucosamine.[2][4][7] National Library of Medicine. Retrieved from [Link]
Sources
- 1. oxfordlabchem.com [oxfordlabchem.com]
- 2. N-Hexanoyl-D-glucosamine | 19817-88-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 3. sites.rowan.edu [sites.rowan.edu]
- 4. chemscene.com [chemscene.com]
- 5. epa.gov [epa.gov]
- 6. canterbury.ac.nz [canterbury.ac.nz]
- 7. chemimpex.com [chemimpex.com]
- 8. sds.metasci.ca [sds.metasci.ca]
- 9. Procedures for Disposal of Unwanted Laboratory Material (ULM) [risk.byu.edu]
Navigating the Safe Handling of N-Hexanoyl-D-glucosamine: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount to fostering innovation and discovery. This guide provides essential, immediate safety and logistical information for the handling and disposal of N-Hexanoyl-D-glucosamine, a key biochemical for various research applications. By moving beyond a simple checklist and delving into the rationale behind each procedural step, this document aims to be your preferred source for laboratory safety and chemical handling, building a foundation of deep trust.
Hazard Assessment: Understanding the Nature of N-Hexanoyl-D-glucosamine
Key Potential Hazards:
-
Combustibility: Like many organic solids, N-Hexanoyl-D-glucosamine is likely combustible at high temperatures.[3]
-
Dust Explosion: Fine dust dispersed in the air in sufficient concentrations, in the presence of an ignition source, can create a potential dust explosion hazard.[1][3][4]
-
Irritation: Although not classified as an irritant, the fine powder may cause mild mechanical irritation to the eyes, skin, and respiratory tract upon contact or inhalation.[3]
It is crucial to handle this compound with the understanding that its toxicological properties have not been fully investigated.[3] Therefore, a cautious approach that minimizes exposure is always recommended.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks associated with handling powdered chemicals. The following recommendations are based on a risk assessment for handling N-Hexanoyl-D-glucosamine in a laboratory setting.
Core PPE Requirements
| PPE Component | Specifications | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses or chemical splash goggles.[5] | Protects eyes from airborne powder particles that can cause irritation. |
| Hand Protection | Nitrile or latex gloves. | Prevents direct skin contact with the chemical, minimizing potential irritation. |
| Protective Clothing | A standard laboratory coat. | Protects skin and personal clothing from contamination with the powder.[6] |
| Footwear | Closed-toe shoes. | Provides protection against accidental spills.[6] |
Task-Specific PPE Recommendations
Certain laboratory procedures may increase the risk of exposure and therefore require additional PPE.
-
Weighing and Aliquoting (High Dust Potential):
-
Preparing Solutions:
-
Eye Protection: Chemical splash goggles are recommended over safety glasses to provide a better seal against splashes.[8]
-
Hand Protection: Ensure gloves are compatible with the solvent being used.
-
The following workflow diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Disposal Workflow for N-Hexanoyl-D-glucosamine Waste.
Step-by-Step Disposal Guidance:
-
Identify and Segregate: Separate the waste into solid and liquid forms. [9][10]2. Solid Waste:
-
This includes unused N-Hexanoyl-D-glucosamine powder, contaminated gloves, weigh boats, and paper towels.
-
Place these materials in a sealed, clearly labeled container for non-hazardous solid chemical waste. [9] * Dispose of this container according to your institution's guidelines for non-hazardous laboratory waste, which is often in the regular trash. [11][12]3. Liquid Waste (Aqueous Solutions):
-
For small quantities of aqueous solutions, it may be permissible to dispose of them down the sanitary sewer with copious amounts of water. [11] * Crucially, always consult and adhere to your local and institutional waste disposal regulations before disposing of any chemical down the drain.
-
-
Empty Containers:
-
Rinse empty containers with a suitable solvent (e.g., water).
-
The rinsate can be disposed of down the drain.
-
Deface the label of the empty container and dispose of it in the regular trash or recycling, as per your institution's policy. [12] By following these guidelines, you can ensure the safe and responsible handling and disposal of N-Hexanoyl-D-glucosamine in your laboratory.
-
References
-
Carl ROTH. (n.d.). Safety Data Sheet: D(+)-Glucosamine hydrochloride. Retrieved from [Link]
-
Carl ROTH. (2024, March 2). Safety Data Sheet: N-acetyl-ß-D-glucosamine. Retrieved from [Link]
-
Safely.io. (2026, January 12). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]
-
Cambridge Commodities. (2023, July 17). N-Acetyl-D-Glucosamine (NAG). Retrieved from [Link]
-
Oxford Lab Chem. (n.d.). MATERIAL SAFETY DATA SHEET - N-ACETYL D-GLUCOSAMINE 99% (For Biochemistry). Retrieved from [Link]
-
CropLife Latin America. (n.d.). Personal Protective Equipment (PPE) for the application of agrochemicals. Retrieved from [Link]
-
Megazyme. (n.d.). D-GLUCOSAMINE. Retrieved from [Link]
-
Environmental Marketing Services. (n.d.). Safe Laboratory Waste Disposal Practices. Retrieved from [Link]
-
NSP Engineering. (n.d.). Powder Coating Personal Protective Equipment (PPE) Requirements. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Determination of Glucosamine in Raw Materials and Dietary Supplements Containing Glucosamine Sulfate and/or Glucosamine Hydrochloride by High-Performance Liquid Chromatography with FMOC-Su Derivatization: Collaborative Study. Retrieved from [Link]
-
Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]
-
Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste? Retrieved from [Link]
-
Journal of Food and Drug Analysis. (2006). Determination of glucosamine content in nutraceuticals by capillary electrophoresis using in-capillary OPA labeling techniques. Retrieved from [Link]
-
Organic Syntheses. (n.d.). d-GLUCOSAMINE HYDROCHLORIDE. Retrieved from [Link]
-
IOSR Journal. (2025, June 9). Analytical Method Development and Validation of Glucosamine Sulphate and Its Impurities by Using AQbD Approach. Retrieved from [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. oxfordlabchem.com [oxfordlabchem.com]
- 4. carlroth.com [carlroth.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. nspcoatings.co.uk [nspcoatings.co.uk]
- 7. N-Acetyl- D -glucosamine = 99 7512-17-6 [sigmaaldrich.com]
- 8. safelyio.com [safelyio.com]
- 9. Safe Laboratory Waste Disposal Practices [emsllcusa.com]
- 10. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 11. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 12. sfasu.edu [sfasu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
